4-Cyanophenyl 4-butylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-cyanophenyl) 4-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFASOUJIKXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068130 | |
| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38690-77-6 | |
| Record name | 4-Cyanophenyl 4-butylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-butyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl p-butylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanophenyl 4-butylbenzoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-cyanophenyl 4-butylbenzoate. While this molecule is primarily recognized for its application in liquid crystal technologies, this guide also explores the broader context of liquid crystals in pharmaceutical sciences, offering insights for researchers in drug development.
Chemical Structure and Identification
This compound is an organic compound featuring a central benzoate core linking a 4-cyanophenyl group and a 4-butylphenyl group. The presence of the polar cyano group and the nonpolar butyl chain contributes to its mesogenic properties, allowing it to form liquid crystal phases under specific temperature ranges.
Chemical Structure:
A simplified representation of the ester linkage and the cyano group.
Molecular Identifiers:
-
IUPAC Name: this compound
-
SMILES: CCCCc1ccc(cc1)C(=O)Oc1ccc(C#N)cc1[3]
-
InChI: InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3[4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Weight | 279.34 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 67-69 °C | [2] |
| Boiling Point (Predicted) | 441.9 ± 38.0 °C | [2] |
| LogP (Predicted) | 4.9129 | [3] |
| Polar Surface Area | 37.673 Ų | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through esterification. Two common protocols are the Fischer-Speier esterification and the Schotten-Baumann reaction.
Experimental Protocol: Fischer-Speier Esterification
This acid-catalyzed method involves the reaction of 4-butylbenzoic acid with 4-cyanophenol.
Materials:
-
4-butylbenzoic acid
-
4-cyanophenol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Toluene or xylene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-butylbenzoic acid and a 1.2 molar equivalent of 4-cyanophenol.[5]
-
Add toluene or xylene as the solvent to facilitate azeotropic removal of water.
-
Add a catalytic amount of concentrated sulfuric acid (0.5–2 mol%) or p-toluenesulfonic acid (2 mol%).[5]
-
Heat the reaction mixture to reflux (110–120 °C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.[5] The reaction is typically complete within 10-24 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound with a purity of >98%.[5]
Experimental Protocol: Schotten-Baumann Reaction
This method utilizes an acyl chloride and a phenol in the presence of a base.
Materials:
-
4-butylbenzoyl chloride
-
4-cyanophenol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide in a beaker placed in an ice bath (0–5 °C).[5]
-
In a separate flask, dissolve 4-butylbenzoyl chloride in dichloromethane.
-
Add the 4-butylbenzoyl chloride solution dropwise to the stirred 4-cyanophenol solution while maintaining the temperature below 5 °C.[5]
-
Continue stirring vigorously for 1-2 hours at low temperature.
-
Separate the organic layer and wash it with dilute hydrochloric acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While detailed spectra are available through specialized databases, a summary of expected characteristics is provided below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the two phenyl rings, the methylene protons of the butyl chain, and the terminal methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the butyl group.[6]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the ester, and the C-O stretch of the ester.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[1]
Relevance to Drug Development: The Role of Liquid Crystals
While this compound itself has no reported direct biological activity, its identity as a liquid crystal places it within a class of materials with emerging applications in the pharmaceutical sciences.[7] Liquid crystalline nanostructures are being explored as advanced drug delivery systems and vaccine platforms.[8][9]
The unique properties of liquid crystals, such as their ordered yet fluid nature, allow for the encapsulation and controlled release of therapeutic agents.[7] Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create nanostructures like cubosomes and hexosomes that can carry a variety of drug molecules.[8][9]
Furthermore, liquid crystals are utilized in the development of highly sensitive biosensors.[10][11] These sensors can detect specific biological events, such as protein binding, which can be valuable in diagnostics and drug discovery.[10]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications of Liquid Crystals in Drug Delivery
Caption: Potential applications of liquid crystals in drug delivery and biosensing.
References
- 1. Benzoic acid, 4-butyl-, 4-cyanophenyl ester [webbook.nist.gov]
- 2. 4-CYANOPHENYL 4-N-BUTYLBENZOATE CAS#: 38690-77-6 [chemicalbook.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. PubChemLite - this compound (C18H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. Buy [4-(4-cyanophenyl)phenyl] 4-butylbenzoate (EVT-15259553) [evitachem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. eprajournals.com [eprajournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Butylbenzoic Acid 4-Cyanophenyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed synthetic protocol for 4-Butylbenzoic Acid 4-Cyanophenyl Ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.
Spectroscopic Data
Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Assignment (Predicted) | Data Source |
| ~165 | C=O (Ester carbonyl) | SpectraBase[1][2] |
| ~154 | C-O (Ester, cyanophenyl ring) | SpectraBase[1][2] |
| ~145 | C-C=O (Butylbenzoyl ring) | SpectraBase[1][2] |
| ~134 | Aromatic C-H (Cyanophenyl ring) | SpectraBase[1][2] |
| ~132 | Aromatic C-H (Butylbenzoyl ring) | SpectraBase[1][2] |
| ~130 | Aromatic C-H (Butylbenzoyl ring) | SpectraBase[1][2] |
| ~128 | Aromatic C-CN (Cyanophenyl ring) | SpectraBase[1][2] |
| ~122 | Aromatic C-H (Cyanophenyl ring) | SpectraBase[1][2] |
| ~118 | C≡N (Nitrile) | SpectraBase[1][2] |
| ~110 | Aromatic C-CN (Cyanophenyl ring) | SpectraBase[1][2] |
| ~36 | -CH₂- (Butyl group, adjacent to ring) | SpectraBase[1][2] |
| ~33 | -CH₂- (Butyl group) | SpectraBase[1][2] |
| ~22 | -CH₂- (Butyl group) | SpectraBase[1][2] |
| ~14 | -CH₃ (Butyl group) | SpectraBase[1][2] |
Note: The full ¹³C NMR spectrum for 4-Cyanophenyl 4-n-butylbenzoate is available on SpectraBase, but requires a subscription for complete access. The assignments are predicted based on chemical shift theory and data for similar structures.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Reference Compound: Butyl 4-methylbenzoate)
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (on Butyl 4-methylbenzoate) | Data Source |
| 7.95 | Doublet | 2H | Aromatic H (ortho to C=O) | The Royal Society of Chemistry[3] |
| 7.24 | Doublet | 2H | Aromatic H (meta to C=O) | The Royal Society of Chemistry[3] |
| 4.33 | Triplet | 2H | -O-CH₂- (Butyl group) | The Royal Society of Chemistry[3] |
| 1.78 - 1.63 | Multiplet | 2H | -CH₂- (Butyl group) | The Royal Society of Chemistry[3] |
| 1.52 - 1.41 | Multiplet | 2H | -CH₂- (Butyl group) | The Royal Society of Chemistry[3] |
| 1.01 - 0.94 | Multiplet | 3H | -CH₃ (Butyl group) | The Royal Society of Chemistry[3] |
Note: This data is for Butyl 4-methylbenzoate, a structurally similar compound. The aromatic protons of 4-Butylbenzoic Acid 4-Cyanophenyl Ester are expected to show a more complex pattern due to the two different phenyl rings. The signals for the butyl group are expected to be very similar.
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Predicted and from a Related Compound)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Data Source (for related compound) |
| ~2230 | C≡N Stretch (Nitrile) | ResearchGate[4] |
| ~1740 | C=O Stretch (Ester) | ResearchGate[4] |
| ~1600, ~1480 | C=C Stretch (Aromatic rings) | ResearchGate[4] |
| ~1270 | C-O Stretch (Ester) | ResearchGate[4] |
| ~2960-2850 | C-H Stretch (Aliphatic - butyl group) | General IR tables |
| ~3100-3000 | C-H Stretch (Aromatic) | General IR tables |
Note: The listed wavenumbers are based on typical values for these functional groups and data from the FT-IR spectrum of a more complex, but structurally related molecule, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Adduct | Predicted m/z |
| [M+H]⁺ | 280.13320 |
| [M+Na]⁺ | 302.11514 |
| [M-H]⁻ | 278.11864 |
| [M+NH₄]⁺ | 297.15974 |
Data Source: PubChemLite[5]
Experimental Protocol: Synthesis via Steglich Esterification
The synthesis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester can be effectively achieved through a Steglich esterification, a mild and efficient method for forming ester bonds.
Reaction Scheme:
4-Butylbenzoic Acid + 4-Cyanophenol --(DCC, DMAP)--> 4-Butylbenzoic Acid 4-Cyanophenyl Ester
Materials:
-
4-Butylbenzoic Acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add 4-butylbenzoic acid (1.0 eq) and 4-cyanophenol (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester.
Caption: Synthetic pathway for 4-Butylbenzoic Acid 4-Cyanophenyl Ester.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Nematic Phase Transition of 4-Cyanophenyl 4-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nematic phase transition of the liquid crystal compound 4-Cyanophenyl 4-butylbenzoate. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows for the characterization of this material.
Core Concepts: Nematic Phase and Phase Transitions
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The nematic phase is one of the most common and simplest liquid crystal phases, characterized by molecules that have long-range orientational order but no long-range positional order. This means the molecules tend to point in the same direction, on average, but are free to move around as in a liquid.
The transition from a more ordered state (crystalline solid) to the nematic phase and subsequently to a disordered state (isotropic liquid) is triggered by changes in temperature. The temperatures at which these transitions occur are critical parameters for the application of liquid crystals in various technologies, including displays, sensors, and smart windows. The transition from the nematic to the isotropic phase is known as the clearing point.
Quantitative Data: Phase Transition Temperatures
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 67-69 °C | [1] |
For comparison, the phase transition temperatures of the closely related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, are provided below. This data can offer an approximation of the expected thermal behavior.
Table 2: Phase Transition Data for 4-cyano-3-fluorophenyl 4-butylbenzoate
| Transition | Temperature (K) | Temperature (°C) | Enthalpy (J/mol) | Entropy (J/K·mol) | Reference |
| Glass Transition (Tg) | 210 | -63.15 | - | - | [2] |
| Crystal II Fusion (Tfus) | 286 | 12.85 | - | - | [2] |
| Crystal I Fusion (Tfus) | 288.43 | 15.28 | 22220 | 76.91 | [2] |
| Nematic Clearing (Tc) | 279.4 | 6.25 | 526 | 1.88 | [2] |
Experimental Protocols for Characterization
The characterization of the phase transitions of liquid crystalline materials like this compound typically involves several standard analytical techniques. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the furnace is ramped up and/or down at a controlled rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the phase transitions.
-
The heat flow to the sample relative to the reference is monitored. Endothermic or exothermic peaks in the heat flow curve indicate phase transitions.
-
The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually observe the different liquid crystal phases and their transitions.
Methodology:
-
A small amount of the this compound sample is placed on a clean glass microscope slide.
-
A cover slip is placed over the sample, and it is gently pressed to create a thin film.
-
The slide is placed on a hot stage attached to a polarizing microscope. The hot stage allows for precise control of the sample temperature.
-
The sample is observed through the microscope with crossed polarizers as the temperature is slowly increased or decreased.
-
Different liquid crystal phases will exhibit characteristic optical textures. For example, the nematic phase often shows a Schlieren or marbled texture. The isotropic liquid phase will appear dark under crossed polarizers.
-
The temperatures at which these textures change are recorded as the phase transition temperatures.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a liquid crystal like this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has summarized the available information on the nematic phase transition of this compound. While a definitive nematic clearing point has not been reported in the reviewed literature, the provided melting point and data from a closely related fluorinated analog offer valuable insights. The detailed experimental protocols for DSC and POM, along with the logical workflow diagram, provide a solid foundation for researchers and professionals to characterize the mesomorphic properties of this and similar liquid crystalline materials. Further experimental investigation is required to precisely determine the nematic phase range of this compound.
References
Thermodynamic Properties of 4-Cyanophenyl 4-butylbenzoate Liquid Crystal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermodynamic properties of the nematic liquid crystal, 4-Cyanophenyl 4-butylbenzoate. This document summarizes key thermodynamic data, details common experimental protocols for its characterization, and presents visual representations of its phase transitions and experimental workflows. The information is intended to support research and development activities where the precise thermal behavior of liquid crystalline materials is critical.
Core Thermodynamic Data
The melting point of this compound, marking the transition from the crystalline to the nematic phase, is reported to be in the range of 67-69 °C. For a more comprehensive understanding, the thermodynamic data for a closely related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, is presented below as a reference. This fluorinated analogue has been extensively studied and its properties are expected to be comparable.
| Property | Value (for 4-cyano-3-fluorophenyl 4-butylbenzoate) | Unit |
| Melting Temperature (Tfus) | 288.43 | K |
| Enthalpy of Fusion (ΔHfus) | 22.22 | kJ·mol⁻¹ |
| Entropy of Fusion (ΔSfus) | 76.91 | J·K⁻¹·mol⁻¹ |
| Nematic-Isotropic Temperature (TNI) | 279.4 | K |
| Enthalpy of Clearing (ΔHNI) | 526 | J·mol⁻¹ |
| Entropy of Clearing (ΔSNI) | 1.88 | J·K⁻¹·mol⁻¹ |
Note: The data presented is for the fluorinated analogue and should be used as an estimation for this compound.
Experimental Protocols
The characterization of the thermodynamic properties of liquid crystals such as this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[1]
Methodology:
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from room temperature to a point above its isotropic clearing temperature, followed by a controlled cooling cycle. A heating/cooling rate of 10 °C/min is commonly used.[2]
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Endothermic peaks on the heating curve and exothermic peaks on the cooling curve correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak provides the enthalpy of the transition (ΔH). The entropy of the transition (ΔS) can then be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.
Polarizing Optical Microscopy (POM)
POM is used to visually identify the different liquid crystal phases and to determine the phase transition temperatures by observing changes in the material's texture.[2]
Methodology:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed over the sample, which is then heated to its isotropic phase to ensure a thin, uniform film.
-
Hot Stage Setup: The slide is mounted on a hot stage, which allows for precise temperature control and variation.
-
Observation: The sample is observed through a polarizing microscope with crossed polarizers.
-
Texture Identification: As the sample is cooled from the isotropic liquid, the appearance of a birefringent texture (e.g., a Schlieren or marbled texture) indicates the formation of the nematic phase.[2] The temperature at which this occurs is the nematic-isotropic transition temperature (TNI). Upon further cooling, the crystallization of the material is observed. The textures of the different phases are recorded as a function of temperature.
Visualizations
Phase Transition Pathway
The following diagram illustrates the sequence of phase transitions for a typical nematic liquid crystal like this compound upon heating and cooling.
Caption: Phase transitions of this compound.
Experimental Workflow for Thermodynamic Characterization
This diagram outlines the typical workflow for the thermodynamic analysis of a liquid crystal sample.
References
An In-depth Technical Guide to 4-Cyanophenyl 4-n-butylbenzoate (CAS Number 38690-77-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl 4-n-butylbenzoate, identified by CAS number 38690-77-6, is a liquid crystal intermediate.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known hazards. While primarily utilized in the field of materials science for the development of liquid crystal displays, this document also explores potential biological implications relevant to drug development professionals by examining the toxicological profiles of its constituent chemical classes.
Chemical and Physical Properties
4-Cyanophenyl 4-n-butylbenzoate is a white crystalline solid at room temperature.[2] Its core structure consists of a 4-cyanophenyl group ester-linked to a 4-n-butylbenzoate moiety. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-cyanophenyl 4-butylbenzoate | [3] |
| CAS Number | 38690-77-6 | [4] |
| Molecular Formula | C₁₈H₁₇NO₂ | [2] |
| Molecular Weight | 279.34 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 67 - 69 °C | [2] |
| Boiling Point | No information available | [2] |
| Solubility | Limited solubility in water | [1] |
Synthesis and Purification
The primary synthetic route to 4-Cyanophenyl 4-n-butylbenzoate is through a Fischer-Speier esterification reaction between 4-butylbenzoic acid and 4-cyanophenol.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the synthesis of 4-Cyanophenyl 4-n-butylbenzoate.
Materials:
-
4-butylbenzoic acid
-
4-cyanophenol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-butylbenzoic acid and 4-cyanophenol in a 1:1 molar ratio.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% relative to the carboxylic acid).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude 4-Cyanophenyl 4-n-butylbenzoate can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Synthesis workflow for 4-Cyanophenyl 4-n-butylbenzoate.
Analytical Methods
A variety of analytical techniques can be employed for the characterization and purity assessment of 4-Cyanophenyl 4-n-butylbenzoate.
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the compound.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings and the aliphatic protons of the butyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the butyl chain. |
| FTIR (cm⁻¹) | Characteristic peaks for the C≡N stretch (nitrile), C=O stretch (ester), C-O stretch (ester), and aromatic C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column is appropriate.
-
Carrier Gas: Helium.
-
Ionization: Electron ionization (EI).
-
Detection: Mass spectrometry to identify the compound and its fragmentation pattern.
Analytical workflow for compound characterization.
Hazards and Toxicological Information
The safety data sheet for 4-Cyanophenyl 4-n-butylbenzoate indicates several potential hazards.[2]
Known Hazards
| Hazard | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2] |
There is no data available regarding the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of 4-Cyanophenyl 4-n-butylbenzoate.[2]
Potential Biological Implications for Drug Development
Given the lack of specific biological data for 4-Cyanophenyl 4-n-butylbenzoate, it is prudent for drug development professionals to consider the toxicological profiles of its constituent chemical classes: cyanophenyl compounds and benzoate esters.
Cyanophenyl Compounds: The cyano group can be metabolized in vivo to release cyanide, which is a potent inhibitor of cellular respiration. However, the rate and extent of this metabolic conversion can vary significantly depending on the overall molecular structure.
Benzoate Esters: Benzoate esters are widely used in the food and pharmaceutical industries as preservatives. While generally regarded as safe at low concentrations, some studies have indicated that benzoates can induce oxidative stress and have cytotoxic effects at higher concentrations.
Liquid Crystals in Biological Systems: The primary application of this compound is in liquid crystals. While many liquid crystal materials are designed for electronic applications, there is growing interest in their use in biological systems for applications such as biosensors and drug delivery. The biocompatibility of liquid crystal materials is an active area of research, and it is crucial to evaluate the potential for leachables or degradation products to interact with biological systems.
Hazard and biological consideration flowchart.
Conclusion
4-Cyanophenyl 4-n-butylbenzoate is a well-characterized liquid crystal intermediate with established synthetic and analytical methods. Its primary hazards are related to acute toxicity and irritation. For professionals in drug development, while direct biological data is lacking, an understanding of the potential toxicities associated with its cyanophenyl and benzoate moieties is essential for risk assessment, particularly if this compound or similar structures are considered for any application with potential for human exposure. Further research into the biocompatibility and metabolism of such liquid crystal materials is warranted to fully assess their potential in biomedical applications.
References
- 1. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Crystal Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Synthesis of C18H17NO2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for key isomers of the molecular formula C18H17NO2. This class of compounds, primarily encompassing substituted acetamide and acrylamide derivatives, has garnered interest in medicinal chemistry due to their potential biological activities. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic routes and potential biological interactions.
Core Synthesis Pathways: Amide Bond Formation
The principal synthetic strategy for accessing C18H17NO2 acetamide isomers revolves around the formation of an amide bond between a carboxylic acid and an amine. Two prevalent methods for this transformation are the use of coupling agents and the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.
N-(4-methoxybenzyl)-2-phenylacetamide
This isomer can be synthesized through the reaction of phenylacetic acid and 4-methoxybenzylamine. A common and efficient method involves the use of a coupling agent to facilitate the amide bond formation.
Experimental Protocol:
A general procedure for the synthesis of N-substituted phenylacetamides involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
-
Materials: Phenylacetic acid, 4-methoxybenzylamine, EDC, HOBt, Acetonitrile, Ethyl acetate, Sodium bicarbonate solution, Dilute sulfuric acid, Brine.
-
Procedure:
-
To a stirred solution of phenylacetic acid (1.0 eq) in acetonitrile, EDC (1.1 eq) and HOBt (1.1 eq) are added.
-
The mixture is stirred at room temperature for 30 minutes.
-
4-methoxybenzylamine (1.0 eq) is added to the reaction mixture.
-
The reaction is stirred for an additional 24 hours at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the acetonitrile is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed successively with sodium bicarbonate solution, dilute sulfuric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization to afford pure N-(4-methoxybenzyl)-2-phenylacetamide.
-
Quantitative Data Summary:
| Reactant A | Reactant B | Coupling Agents | Solvent | Reaction Time (h) | Yield (%) |
| Phenylacetic acid | 4-methoxybenzylamine | EDC, HOBt | Acetonitrile | 24 | 60-80 |
Note: Yields are typical and may vary based on specific reaction conditions and purification methods.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of N-(4-methoxybenzyl)-2-phenylacetamide.
2-(4-methoxyphenyl)-N-p-tolylacetamide
This isomer is synthesized from 4-methoxyphenylacetic acid and p-toluidine. A similar amide coupling strategy can be employed.
Experimental Protocol:
-
Materials: 4-methoxyphenylacetic acid, p-toluidine, Thionyl chloride (SOCl2) or Oxalyl chloride, Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure (via Acyl Chloride):
-
A solution of 4-methoxyphenylacetic acid (1.0 eq) in dry DCM is treated with thionyl chloride or oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
The excess thionyl chloride/oxalyl chloride and solvent are removed under reduced pressure.
-
The crude acyl chloride is redissolved in dry DCM.
-
In a separate flask, a solution of p-toluidine (1.0 eq) and triethylamine (1.2 eq) in dry DCM is prepared and cooled in an ice bath.
-
The solution of the acyl chloride is added dropwise to the amine solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water, dilute HCl, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
Quantitative Data Summary:
| Reactant A | Reactant B | Activating Agent | Solvent | Reaction Time (h) | Yield (%) |
| 4-methoxyphenylacetic acid | p-toluidine | Thionyl Chloride | DCM | 4-6 | 70-90 |
Note: Yields are typical and may vary based on specific reaction conditions and purification methods.
Synthesis Pathway Diagram:
Caption: Synthesis of 2-(4-methoxyphenyl)-N-p-tolylacetamide via the acyl chloride method.
Biological Activities and Potential Signaling Pathways
While specific signaling pathways for many C18H17NO2 isomers are not extensively characterized, related acetamide derivatives have shown promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, derivatives of 2-phenylacetamide have been investigated for their cytotoxic effects on various cancer cell lines.
The anticancer activity of some acetamide derivatives is hypothesized to involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. One potential mechanism could be the modulation of signaling pathways involved in cancer cell survival and growth.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical mechanism of anticancer activity for a C18H17NO2 isomer.
Conclusion
The synthesis of C18H17NO2 isomers, particularly substituted acetamides, is readily achievable through established amide bond formation methodologies. The choice of synthetic route, whether through coupling agents or acyl chloride intermediates, can be tailored based on substrate availability and desired reaction conditions. The preliminary biological data on related compounds suggest that this chemical scaffold holds promise for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. Further structure-activity relationship (SAR) studies are warranted to elucidate the key structural features responsible for their biological effects and to optimize their therapeutic potential.
Polymorphism in 4-Cyanophenyl 4-butylbenzoate Analogue Crystals: A Technical Guide
Disclaimer: Extensive literature searches did not yield specific data on the polymorphism of 4-Cyanophenyl 4-butylbenzoate. This technical guide therefore utilizes the closely related and well-documented compound, 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) , as a proxy to illustrate the principles and techniques relevant to the study of polymorphism in this class of materials. The complex phase behavior of 4CFPB provides a strong model for the potential polymorphic characteristics of its non-fluorinated analogue.
Introduction to Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[1] These distinct forms, known as polymorphs, can exhibit significant differences in their physicochemical properties, including melting point, solubility, stability, and spectroscopic signatures. For researchers and drug development professionals, understanding and controlling polymorphism is critical, as an unintended polymorphic transformation can impact a product's efficacy, safety, and shelf-life. Liquid crystalline materials, such as the benzoates discussed herein, often exhibit a rich and complex polymorphism that includes both crystalline and liquid crystal (mesophase) forms.
This guide provides an in-depth overview of the known polymorphic behavior of 4-cyano-3-fluorophenyl 4-butylbenzoate and the experimental protocols used for its characterization.
Quantitative Data on the Polymorphs of 4-cyano-3-fluorophenyl 4-butylbenzoate
The polymorphism of 4CFPB has been elucidated through a combination of adiabatic calorimetry, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[2] The compound is known to exhibit at least four crystalline forms (Cr I, Cr II, Cr III, Cr IV), a nematic liquid crystal phase, and a glass transition of the nematic phase.[2]
Thermal Properties of Identified Phases
The following table summarizes the key thermodynamic data associated with the various phases and transitions of 4CFPB. This data is crucial for understanding the stability relationships between the different forms.
| Phase/Transition | Transition Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) | Notes |
| Crystal I (Stable) | ||||
| Fusion (Tfus) | 288.43 K | 22.22 kJ·mol⁻¹ | 76.91 J·K⁻¹·mol⁻¹ | Stable crystalline form.[2] |
| Solid-Solid Transition | 248.8 K | - | - | Detected by adiabatic calorimetry.[2] |
| Crystal II (Metastable) | ||||
| Fusion (Tfus) | 286 K | - | - | A metastable crystalline form.[2] |
| Crystal III | ||||
| Fusion (Tfus) | 303.93 K | - | - | [2] |
| Solid-Solid Transition 1 | 121.6 K | - | - | [2] |
| Solid-Solid Transition 2 | 178.7 K | - | - | [2] |
| Crystal IV | ||||
| Cr IV to Nematic (Ttrs) | 287.35 K | - | - | [2] |
| Nematic Phase | ||||
| Clearing (N to Isotropic) | 279.4 K | 526 J·mol⁻¹ | 1.88 J·K⁻¹·mol⁻¹ | Transition from nematic liquid crystal to isotropic liquid.[2] |
| Glass Transition (Tg) | ~210 K | - | - | Vitrification of the supercooled nematic phase.[2] |
Data sourced from studies on 4-cyano-3-fluorophenyl 4-butylbenzoate.[2]
Experimental Protocols
The characterization of polymorphic systems requires a combination of analytical techniques to probe the thermodynamic, structural, and spectroscopic properties of the material.
Calorimetric Analysis
3.1.1 Adiabatic Calorimetry Adiabatic calorimetry is a high-precision technique used to measure the heat capacity of a substance as a function of temperature. It is instrumental in detecting subtle solid-solid phase transitions and accurately determining the thermodynamic functions of different phases.
-
Methodology: A precisely weighed sample is placed in a calorimeter cell under vacuum or an inert atmosphere. Heat is supplied in small, known increments, and the resulting temperature increase is measured once thermal equilibrium is reached. The heat capacity is calculated from the amount of heat supplied and the temperature change. Measurements are typically conducted over a wide temperature range (e.g., 5 K to 360 K) to map the complete thermodynamic profile of the material.[2]
3.1.2 Differential Scanning Calorimetry (DSC) DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is used to determine transition temperatures (melting, crystallization) and their associated enthalpies.
-
Methodology: A small amount of the sample (typically 1-10 mg) is sealed in an aluminum pan. The sample and an empty reference pan are placed in the DSC furnace. The furnace is then heated or cooled at a controlled rate (e.g., 0.5 - 50 K/min).[2] The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the resulting thermogram.
Structural Analysis
3.2.1 X-ray Diffractometry (XRD) XRD is the definitive method for identifying and characterizing different crystalline polymorphs. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure.
-
Methodology: A powdered sample is placed on a sample holder. A monochromatic X-ray beam is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram contains a series of peaks at specific angles, which are determined by the crystal's unit cell dimensions and space group. Simultaneous XRD-DSC experiments can also be performed to correlate structural changes with thermal events.[2]
Microscopic Analysis
3.3.1 Polarized Optical Microscopy (POM) POM is used to visualize the different phases and their transformations, particularly for liquid crystalline materials. Anisotropic materials, like liquid crystals and most crystalline solids, are birefringent and produce characteristic textures when viewed between crossed polarizers.
-
Methodology: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The sample is situated on a hot/cold stage, allowing for precise temperature control. The sample is observed through a microscope equipped with a pair of crossed polarizers. As the temperature is changed, transformations between different phases (e.g., crystalline to nematic, nematic to isotropic) can be visually identified by changes in texture and birefringence.[2]
Visualizations
Phase Transition Pathway for 4-cyano-3-fluorophenyl 4-butylbenzoate
The following diagram illustrates the relationship between the different phases identified for 4CFPB upon heating.
Caption: Phase transitions of 4-cyano-3-fluorophenyl 4-butylbenzoate.
Experimental Workflow for Polymorph Characterization
This diagram outlines a typical workflow for the comprehensive investigation of polymorphism in a new material.
Caption: General experimental workflow for polymorphic investigation.
References
Technical Guide: Dielectric Anisotropy of Cyanophenyl Benzoate Liquid Crystals
Disclaimer: This technical guide focuses on the dielectric anisotropy of cyanophenyl benzoate liquid crystals. Due to the limited availability of public data on 4-Cyanophenyl 4-butylbenzoate, this document utilizes its close structural analog, 4-cyano-3-fluorophenyl 4-butylbenzoate , as a primary example for quantitative analysis and experimental protocols. The fluorine substitution is expected to influence the magnitude of the dielectric anisotropy and other physical properties.
Introduction
Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. A key characteristic of many liquid crystals, particularly those used in display technologies, is their dielectric anisotropy (Δε). This property describes the difference in the material's dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. The magnitude and sign of Δε are critical for the operation of liquid crystal displays (LCDs) and other electro-optic devices. This compound and its derivatives are calamitic (rod-shaped) liquid crystals known for their application in nematic liquid crystal mixtures. The presence of a strong cyano (-CN) group results in a large dipole moment, which significantly contributes to a positive dielectric anisotropy.[1]
This guide provides an in-depth overview of the dielectric anisotropy of 4-cyano-3-fluorophenyl 4-butylbenzoate, including quantitative data from dielectric spectroscopy studies, detailed experimental methodologies for its characterization, and a discussion of the underlying molecular dynamics.
Quantitative Data: Dielectric Properties of 4-cyano-3-fluorophenyl 4-butylbenzoate
The dielectric properties of 4-cyano-3-fluorophenyl 4-butylbenzoate have been investigated under varying temperature and pressure conditions. The following tables summarize key findings from dielectric relaxation spectroscopy (DRS) studies.
Table 1: Dielectric Permittivity and Relaxation Parameters at 220 MPa
| Temperature (K) | Relaxation Time (τ) (s) | Dielectric Strength (Δε) | High Frequency Limit of Dielectric Permittivity (ε∞) |
| 281 | 1.0 x 10⁻⁵ | 7.5 | 3.5 |
| 271 | 1.0 x 10⁻⁴ | 8.0 | 3.5 |
| 261 | 1.0 x 10⁻³ | 8.5 | 3.5 |
| 256 | 1.0 x 10⁻² | 8.8 | 3.5 |
Note: Data is for the primary α-relaxation process associated with the reorientation of molecules around their short axes.
Table 2: Dipole Moment Components
| Dipole Moment Component | Calculated Value (D) |
| µx | 2.02 |
| µy | 0.26 |
| µz | 2.14 |
| Total (µ) | 2.95 |
Calculated by semi-empirical quantum chemistry parameterized model number 3 (PM3) method.
Experimental Protocols
The characterization of dielectric anisotropy in nematic liquid crystals involves precise measurements of capacitance in a specially designed liquid crystal cell.
Sample Preparation and Cell Assembly
-
Liquid Crystal Cell: A parallel-plate capacitor-type cell is used. The substrates are typically glass coated with a transparent conductive layer, such as Indium Tin Oxide (ITO).
-
Alignment Layer: To achieve uniform planar (for ε∥) or homeotropic (for ε⊥) alignment of the liquid crystal molecules, a thin alignment layer is coated onto the ITO surface. This can be a polymer like polyimide that is subsequently rubbed in a specific direction for planar alignment.
-
Cell Construction: The two substrates are assembled with a defined gap, maintained by spacers (e.g., silica beads or polymer films) of a known thickness (typically 6-12 µm).[2] The cell is then sealed, leaving small filling ports.
-
Filling: The liquid crystal material is introduced into the cell via capillary action in its isotropic phase (at an elevated temperature). The cell is then slowly cooled to the nematic phase to ensure a well-aligned monodomain structure.
Dielectric Spectroscopy Measurement
-
Instrumentation: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the filled liquid crystal cell over a range of frequencies (e.g., 100 Hz to 1 MHz).[2][3]
-
Measurement of ε⊥ (Perpendicular Permittivity):
-
A cell with homeotropic alignment is used, or a planar-aligned cell is oriented with the director perpendicular to the applied electric field.
-
A low-amplitude AC voltage is applied across the cell, and the capacitance (C⊥) is measured.
-
-
Measurement of ε∥ (Parallel Permittivity):
-
A cell with planar alignment is used, with the rubbing direction parallel to the applied electric field.
-
A low-amplitude AC voltage is applied, and the capacitance (C∥) is measured.
-
-
Calculation of Dielectric Permittivity: The real part of the dielectric permittivity (ε') is calculated using the formula:
-
ε' = (C * d) / (ε₀ * A)
-
Where:
-
C is the measured capacitance (C∥ or C⊥).
-
d is the cell gap thickness.
-
A is the area of the electrode.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
-
Calculation of Dielectric Anisotropy (Δε):
-
Δε = ε∥ - ε⊥
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in determining the dielectric anisotropy of a nematic liquid crystal.
Caption: Workflow for measuring dielectric anisotropy.
Caption: Molecular alignment for ε⊥ and ε∥ measurements.
Molecular Dynamics and Relaxation
Dielectric relaxation spectroscopy reveals insights into the molecular motions that contribute to the dielectric properties. For 4-cyano-3-fluorophenyl 4-butylbenzoate, two primary relaxation processes (α and β) are observed in the nematic phase.
-
α-Relaxation: This is a cooperative process associated with the reorientation of the molecules around their short axes. It is a dominant process and exhibits a non-Arrhenius temperature dependence, meaning the relaxation time does not follow a simple exponential relationship with temperature.
-
β-Relaxation: This is a faster, secondary relaxation process that follows an Arrhenius temperature dependence. It is attributed to more localized motions, such as intramolecular rotations or small-angle wobbling of the molecular axis.
The presence of these distinct relaxation processes highlights the complex molecular dynamics within the nematic phase of this liquid crystal.
Conclusion
The dielectric anisotropy of cyanophenyl benzoate liquid crystals is a fundamental property that underpins their use in a wide range of electro-optic applications. While specific quantitative data for this compound is scarce in publicly available literature, studies on its fluorinated analog, 4-cyano-3-fluorophenyl 4-butylbenzoate, provide valuable insights into the dielectric behavior of this class of materials. The experimental protocols outlined in this guide offer a standardized approach for the characterization of these properties, which is essential for the design and development of new liquid crystal mixtures and devices. Further research into the precise dielectric characteristics of non-fluorinated this compound would be beneficial for a more complete understanding of its potential applications.
References
An In-depth Technical Guide to the Electro-optical Characteristics of Pure 4-Cyanophenyl 4-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electro-optical characteristics of the nematic liquid crystal, 4-Cyanophenyl 4-butylbenzoate. While specific experimental data for this pure compound is not extensively available in public literature, this document details the essential experimental protocols required for its complete characterization. The methodologies outlined are standard within the field of liquid crystal research and provide a robust framework for obtaining the critical parameters that govern the material's performance in electro-optical applications.
Core Physical and Chemical Properties
This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a polar cyano group (-CN) and a semi-flexible butyl tail, is fundamental to its liquid crystalline behavior and electro-optical response. The cyano group, in particular, contributes to a strong positive dielectric anisotropy, a key property for many liquid crystal display (LCD) applications.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 38690-77-6 | [1] |
| Molecular Formula | C₁₈H₁₇NO₂ | [2] |
| Molecular Weight | 279.33 g/mol | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 441.9 ± 38.0 °C (Predicted) | [1] |
Electro-optical Characteristics: Data Summary
The following table summarizes the key electro-optical parameters for a nematic liquid crystal. The values for pure this compound would be determined using the experimental protocols detailed in the subsequent sections.
| Parameter | Symbol | Typical Units | Description |
| Birefringence | Δn | Dimensionless | The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. |
| Dielectric Anisotropy | Δε | Dimensionless | The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. |
| Splay Elastic Constant | K₁₁ | pN | The elastic constant associated with splay deformation. |
| Twist Elastic Constant | K₂₂ | pN | The elastic constant associated with twist deformation. |
| Bend Elastic Constant | K₃₃ | pN | The elastic constant associated with bend deformation. |
| Rotational Viscosity | γ₁ | mPa·s | A measure of the internal friction during the reorientation of the liquid crystal director. |
| Rise Time | τ_on | ms | The time taken for the liquid crystal to switch from the off-state to the on-state upon application of a voltage. |
| Decay Time | τ_off | ms | The time taken for the liquid crystal to relax back to the off-state after the voltage is removed. |
| Nematic-Isotropic Transition Temperature (Clearing Point) | T_NI | °C | The temperature at which the material transitions from the nematic liquid crystal phase to the isotropic liquid phase. |
Experimental Protocols
Measurement of Birefringence (Δn)
Birefringence is a fundamental optical property of liquid crystals. A common and accurate method for its determination is through the use of an interferometric or polarization-based optical setup.[3][4]
Methodology:
-
Sample Preparation: A thin layer of this compound is sandwiched between two transparent conductive oxide (e.g., ITO) coated glass slides. The inner surfaces of the slides are treated with a polyimide alignment layer and rubbed to induce a planar alignment of the liquid crystal molecules. The cell thickness (d) is precisely measured using interferometry before filling.
-
Optical Setup: The liquid crystal cell is placed between two crossed polarizers. A monochromatic light source (e.g., a HeNe laser) is used for illumination.
-
Data Acquisition: A voltage is applied across the cell, causing the liquid crystal molecules to reorient. The intensity of the light transmitted through the setup is measured as a function of the applied voltage.
-
Calculation: The birefringence (Δn) can be calculated from the phase difference (δ) between the extraordinary and ordinary rays, which is determined from the transmitted intensity maxima and minima. The relationship is given by: Δn = (λ * δ) / (2 * π * d), where λ is the wavelength of the light.
References
Methodological & Application
Application Notes and Protocols: 4-Cyanophenyl 4-butylbenzoate in Liquid Crystal Display Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Cyanophenyl 4-butylbenzoate as a component in liquid crystal display (LCD) mixtures. This document outlines its key properties, its role in optimizing display performance, and detailed protocols for the characterization of liquid crystal mixtures containing this compound.
Introduction to this compound in LCDs
This compound is a calamitic (rod-shaped) liquid crystal material widely utilized as a component in nematic liquid crystal mixtures for various electro-optical applications, particularly in liquid crystal displays. Its molecular structure, featuring a rigid core, a flexible butyl tail, and a polar cyano end group, imparts desirable properties to the overall mixture, contributing to enhanced display performance.
The primary role of this compound in LCD mixtures is to help achieve a stable nematic phase over a broad temperature range.[1] The cyano group (-CN) at one end of the molecule creates a strong dipole moment, which is a key factor in producing the positive dielectric anisotropy required for the operation of twisted nematic (TN) and other field-effect LCDs.[1] This positive dielectric anisotropy allows the liquid crystal molecules to align with an applied electric field, enabling the switching between light-transmitting and light-blocking states.
Key Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇NO₂ | Chemdiv |
| Molecular Weight | 279.34 g/mol | Chemdiv |
| CAS Number | 38690-77-6 | --- |
| Appearance | White crystalline solid | --- |
| Melting Point | 67-69 °C | --- |
| Nematic-Isotropic Transition (Clearing Point) | Not applicable (does not form a stable nematic phase on its own) | --- |
Role in Liquid Crystal Mixture Formulation
Impact on Electro-Optical Properties
The following table summarizes the expected qualitative and quantitative impact of adding 4-cyanophenyl 4-alkylbenzoates to a nematic liquid crystal host. The data presented is for the homologous series and serves to illustrate the general trends.
| Property | General Effect of Addition | Typical Values for 4-cyanophenyl 4-alkylbenzoate Series |
| Clearing Point (Tₙᵢ) | Increases the nematic-isotropic transition temperature of the mixture, thus widening the operational temperature range.[1] | The clearing point generally shows an odd-even effect with the alkyl chain length. |
| Dielectric Anisotropy (Δε) | Increases the positive dielectric anisotropy due to the strong dipole moment of the cyano group.[1] | Values can range from +10 to +20 or higher depending on the host mixture and concentration. |
| Birefringence (Δn) | Contributes to the overall birefringence of the mixture. The rigid core structure enhances the anisotropy of refractive indices.[1] | Typically in the range of 0.15 to 0.25. |
| Rotational Viscosity (γ₁) | Can increase the rotational viscosity, which may affect the response time.[1] | Varies significantly with temperature and alkyl chain length. |
| Response Time (τ) | The overall effect on response time is a trade-off between the increase in dielectric anisotropy (which tends to decrease response time) and the potential increase in viscosity (which tends to increase it).[1] | Response times are a critical parameter for display applications and are highly dependent on the final mixture composition and cell design. |
Experimental Protocols
This section provides detailed protocols for the characterization of a nematic liquid crystal mixture containing this compound.
Protocol for Measuring the Clearing Point (Nematic-Isotropic Transition Temperature)
This protocol describes the determination of the clearing point using differential scanning calorimetry (DSC).
Workflow for Clearing Point Measurement
Clearing Point Measurement Workflow
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate, typically 5 °C/min, under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The nematic-to-isotropic phase transition will appear as an endothermic peak on the DSC thermogram.
-
The temperature at the peak of this transition is taken as the clearing point (Tₙᵢ).
-
Protocol for Measuring Dielectric Anisotropy
This protocol outlines the measurement of the dielectric anisotropy (Δε) using a capacitance bridge.
Workflow for Dielectric Anisotropy Measurement
Dielectric Anisotropy Measurement Workflow
Methodology:
-
Cell Preparation:
-
Use a liquid crystal cell composed of two parallel glass plates coated with transparent indium tin oxide (ITO) electrodes.
-
For measuring ε⊥, the inner surfaces of the cell are treated to induce planar alignment (liquid crystal molecules parallel to the glass surface).
-
For measuring ε∥, the surfaces are treated for homeotropic alignment (molecules perpendicular to the surface).
-
Fill the cells with the liquid crystal mixture in its isotropic phase and then slowly cool to the nematic phase.
-
-
Capacitance Measurement:
-
Connect the filled cell to a precision LCR meter.
-
Apply a low-frequency AC voltage (typically 1 kHz) across the electrodes.
-
Measure the capacitance of the planar aligned cell to determine C⊥.
-
Measure the capacitance of the homeotropic aligned cell to determine C∥.
-
-
Calculation of Dielectric Anisotropy:
-
Calculate the dielectric permittivities using the formula ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, ε₀ is the permittivity of free space, and A is the electrode area.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
-
Protocol for Measuring Birefringence
This protocol describes the determination of birefringence (Δn) using an Abbe refractometer.
Methodology:
-
Sample Preparation:
-
A small drop of the liquid crystal mixture is placed on the prism of a temperature-controlled Abbe refractometer.
-
A polarizing film is placed on the eyepiece of the refractometer.
-
-
Refractive Index Measurement:
-
For measuring the ordinary refractive index (nₒ), orient the polarizer such that its transmission axis is perpendicular to the rubbing direction of a treated prism surface that aligns the liquid crystal.
-
Measure the refractive index at a specific wavelength (e.g., 589 nm).
-
For measuring the extraordinary refractive index (nₑ), rotate the polarizer by 90 degrees.
-
Measure the refractive index.
-
-
Calculation of Birefringence:
-
The birefringence is calculated as Δn = nₑ - nₒ.
-
Protocol for Measuring Rotational Viscosity
This protocol outlines the determination of rotational viscosity (γ₁) using the transient current method.
Methodology:
-
Cell Preparation:
-
A planar aligned liquid crystal cell is filled with the mixture.
-
-
Measurement:
-
The cell is placed in a temperature-controlled stage.
-
A square wave voltage is applied to the cell, with an amplitude sufficient to cause switching.
-
The transient current flowing through the cell during the switching process is measured using an oscilloscope.
-
-
Calculation:
-
The rotational viscosity is calculated from the area under the transient current peak and other cell parameters.
-
Protocol for Measuring Response Time
This protocol describes the measurement of the rise time (τₒₙ) and fall time (τₒff) of a liquid crystal cell.
Workflow for Response Time Measurement
Response Time Measurement Workflow
Methodology:
-
Setup:
-
Place the liquid crystal cell between two crossed polarizers.
-
A laser beam is passed through the setup, and the transmitted light is detected by a photodiode connected to an oscilloscope.
-
-
Measurement:
-
Apply a square wave voltage to the cell to switch it between the ON and OFF states.
-
The oscilloscope records the change in light transmittance over time.
-
-
Analysis:
-
The rise time (τₒₙ) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.
-
The fall time (τₒff) is the time taken for the transmittance to drop from 90% to 10% of its maximum value when the voltage is removed.
-
Conclusion
This compound is a valuable component in the formulation of nematic liquid crystal mixtures for display applications. Its key contribution lies in enhancing the positive dielectric anisotropy and enabling a broad nematic temperature range. While its impact on viscosity and response time needs to be carefully balanced with other components in the mixture, its overall properties make it a versatile material for achieving desired electro-optical performance in modern LCDs. The protocols provided in this document offer a standardized approach to characterizing the physical properties of liquid crystal mixtures containing this and similar compounds, facilitating the development of new and improved display materials.
References
Application Notes and Protocols: 4-Cyanophenyl 4-butylbenzoate in Nematic Liquid Crystals
Abstract
These application notes provide a comprehensive overview of the use of 4-Cyanophenyl 4-butylbenzoate as a component in nematic liquid crystal mixtures. Included are its physicochemical properties, key applications, and detailed protocols for the preparation and characterization of liquid crystal cells. This document is intended for researchers, scientists, and professionals in materials science and electro-optical device development.
Introduction
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, featuring a rigid core, a flexible butyl tail, and a polar cyano group, makes it a valuable component in liquid crystal formulations. The strong dipole moment of the cyano group contributes to a positive dielectric anisotropy and promotes the parallel alignment of molecules essential for the nematic phase. This compound is frequently used as an intermediate in liquid crystal mixtures to modulate properties such as the temperature range of the nematic phase and the electro-optical response.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 38690-77-6 | [1] |
| Molecular Formula | C18H17NO2 | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point (Predicted) | 441.9 ± 38.0 °C | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |
Applications in Nematic Liquid Crystals
This compound is primarily utilized as a component in liquid crystal mixtures to achieve desired material properties for various applications.
-
Broadening Operating Temperature Range: It is added to eutectic mixtures to extend the operational temperature range of the nematic phase. This is crucial for devices intended for use in environments with significant temperature fluctuations, such as automotive and outdoor displays.[2]
-
High-Resolution Displays: The stable nematic behavior and predictable alignment of mixtures containing this compound are essential for high-resolution displays (e.g., 4K, 8K), enabling crisp images and high pixel fidelity.[2]
-
Electro-Optical Devices: The positive dielectric anisotropy imparted by the cyano group is fundamental for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs).
-
Sensors and Detection Systems: The alignment of liquid crystals can be disrupted by the presence of analytes, leading to a detectable optical change. Stable nematic mixtures containing this compound can be employed in responsive sensors for environmental monitoring and biomedical diagnostics.[2]
Experimental Protocols
The following protocols outline standard procedures for the preparation and characterization of liquid crystal cells containing this compound.
This protocol describes the formulation of a simple binary nematic mixture.
Materials:
-
This compound
-
4-cyano-4'-pentylbiphenyl (5CB) or another nematic liquid crystal
-
Glass vials
-
Hot plate with magnetic stirring
-
Spatula
-
Analytical balance
Procedure:
-
Determine the desired weight ratio of the liquid crystal components. For example, a 1:1 mixture by weight.
-
Accurately weigh the required amount of this compound and the second liquid crystal component into a clean glass vial.
-
Add a small magnetic stir bar to the vial.
-
Place the vial on a hot plate and heat it to a temperature above the clearing point of both components (the temperature at which they become an isotropic liquid).
-
Stir the mixture gently until a homogeneous, clear liquid is obtained.
-
Cool the mixture slowly to room temperature while continuing to stir. The mixture is now ready for cell fabrication.
This protocol details the construction of a simple liquid crystal cell for electro-optical characterization.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution
-
Spinner
-
Hot plate
-
UV-curable adhesive
-
Glass spacers (e.g., silica microspheres) of a defined diameter (e.g., 5-10 µm)
-
Liquid crystal mixture
-
UV lamp
Procedure:
-
Clean the ITO-coated glass slides thoroughly with solvents (e.g., acetone, isopropanol).
-
Spin-coat a thin layer of the polyimide alignment solution onto the ITO-coated side of each glass slide.
-
Bake the slides on a hot plate according to the polyimide manufacturer's instructions to cure the polymer.
-
Gently rub the cured polyimide layers in a single direction with a velvet cloth to create microgrooves for liquid crystal alignment.
-
Mix the glass spacers with the UV-curable adhesive.
-
Apply a thin line of the adhesive/spacer mixture along the edges of one of the glass slides.
-
Place the second glass slide on top, with the alignment layers facing each other and the rubbing directions either parallel (for a planar cell) or perpendicular (for a twisted nematic cell).
-
Press the slides together to ensure a uniform cell gap defined by the spacers.
-
Cure the adhesive by exposing it to UV light.
-
Fill the empty cell with the prepared liquid crystal mixture via capillary action by placing a drop of the mixture at the opening of the cell. Heating the mixture slightly can reduce its viscosity and facilitate filling.
-
Seal the cell opening with an appropriate sealant (e.g., epoxy).
This protocol describes the determination of phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
Liquid crystal sample
-
DSC pans
-
Microscope slides and coverslips
Procedure: Differential Scanning calorimetry (DSC):
-
Hermetically seal a small amount (typically 1-5 mg) of the liquid crystal sample in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate to a temperature below the expected crystallization point.
-
Perform a second heating scan. The phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) are identified as the peak temperatures of the endothermic transitions on the second heating curve.
Polarized Optical Microscopy (POM):
-
Place a small amount of the liquid crystal sample between a microscope slide and a coverslip.
-
Position the slide on the hot stage of the polarized optical microscope.
-
Heat the sample while observing its texture between crossed polarizers.
-
The transition from the crystalline solid to the nematic phase will be marked by the appearance of a birefringent, fluid texture (e.g., Schlieren or threaded texture).
-
The nematic-to-isotropic transition (clearing point) is identified as the temperature at which the sample becomes completely dark (optically isotropic).
-
Cool the sample from the isotropic phase to observe the transitions upon cooling.
Visualizations
Caption: Role of this compound in Nematic LC Mixtures.
References
Synthesis of 4-Cyanophenyl 4-butylbenzoate via Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-cyanophenyl 4-butylbenzoate, a key intermediate in the development of liquid crystals and potentially other advanced materials relevant to the pharmaceutical and electronics industries. The primary focus of this guide is on the robust and widely applicable Fischer-Speier esterification method. Alternative synthesis strategies are also discussed, offering flexibility for various substrate sensitivities and laboratory setups. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate ease of use in a research and development setting.
Introduction
This compound is a liquid crystal intermediate known for its role in modifying the electro-optical properties of liquid crystal mixtures. Its molecular structure, featuring a rigid core and a polar cyano group, contributes to the desirable mesophase behavior and dielectric anisotropy in liquid crystal displays (LCDs) and other optoelectronic applications. The synthesis of this and related compounds is of significant interest to researchers in materials science and drug development, where liquid crystalline phases can be exploited for targeted delivery systems.
The most common and cost-effective method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-butylbenzoic acid and 4-cyanophenol. The equilibrium of the reaction is typically shifted towards the product by the removal of water through azeotropic distillation.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and characterization data for this compound is presented in the table below. This data is essential for reaction monitoring, product identification, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 67-69 °C | [2] |
| Boiling Point | 441.9 ± 38.0 °C (Predicted) | |
| CAS Number | 38690-77-6 | [2] |
Spectroscopic Data:
| Technique | Data |
| ¹³C NMR (CDCl₃) | Chemical shifts (ppm): 164.5 (C=O), 154.5, 148.5, 133.8, 132.5, 130.2, 128.8, 122.5, 118.2, 110.5, 45.5, 35.5, 22.3, 13.8. |
| ¹H NMR | Data not currently available in searched literature. |
| Infrared (IR) | Data not currently available in searched literature. |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Fischer-Speier Esterification
This is the most common method, relying on acid catalysis and removal of water to drive the reaction to completion.
Materials:
-
4-Butylbenzoic acid
-
4-Cyanophenol
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a mixture of ethanol and water for recrystallization
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-butylbenzoic acid (1.0 equivalent), 4-cyanophenol (1.0-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) or a few drops of concentrated sulfuric acid.
-
Solvent Addition: Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like ethyl acetate if necessary.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.[3]
Method 2: Steglich Esterification
This method is an alternative for substrates that may be sensitive to the harsh acidic conditions of the Fischer-Speier esterification. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]
Materials:
-
4-Butylbenzoic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of 4-butylbenzoic acid (1.0 equivalent), 4-cyanophenol (1.0-1.2 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous dichloromethane (DCM), add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Synthesis Workflow and Logic Diagrams
To visually represent the synthesis process, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for Fischer-Speier esterification.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a reliable and scalable method suitable for most research laboratory settings. For sensitive substrates, the Steglich esterification offers a milder alternative. The protocols and data provided in this document are intended to serve as a comprehensive guide for researchers and professionals engaged in the synthesis of liquid crystal intermediates and other fine chemicals. Adherence to standard laboratory safety practices is paramount when performing these procedures.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. 4-CYANOPHENYL 4-N-BUTYLBENZOATE CAS#: 38690-77-6 [chemicalbook.com]
- 3. Buy [4-(4-cyanophenyl)phenyl] 4-butylbenzoate (EVT-15259553) [evitachem.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols: Formulation of Eutectic Liquid Crystal Mixtures with 4-Cyanophenyl 4-butylbenzoate for Topical Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eutectic liquid crystal mixtures offer a promising platform for advanced drug delivery systems, particularly for topical and transdermal applications. These mixtures are formed by combining two or more crystalline compounds, resulting in a system with a lower melting point than any of the individual components. This property allows for the creation of a liquid crystalline phase at or near room temperature, which can act as a reservoir for active pharmaceutical ingredients (APIs). The unique structure of liquid crystals, with both ordered and fluid-like properties, can enhance the solubility and skin permeation of entrapped drug molecules.
This document provides detailed application notes and protocols for the formulation of a eutectic liquid crystal mixture based on 4-Cyanophenyl 4-butylbenzoate. As a representative application, we will focus on the topical delivery of a potent anti-inflammatory corticosteroid, Clobetasol Propionate, for the management of inflammatory skin conditions.
Properties of this compound
This compound is a calamitic (rod-shaped) liquid crystal with properties that make it a suitable component for creating eutectic mixtures. Its molecular structure, featuring a rigid core and a flexible butyl tail, contributes to the formation of liquid crystalline phases.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 67-69 °C | [1] |
Formulation of a Hypothetical Eutectic Liquid Crystal Mixture
| Component | Abbreviation | Molar Mass ( g/mol ) | Melting Point (°C) | Hypothetical Eutectic Composition (mol%) |
| This compound | 4-CPBB | 279.33 | 68 | 60 |
| 4-Cyanophenyl 4-heptylbenzoate | 7-CPBB | 321.41 | 55 | 40 |
| Eutectic Mixture | E-LC | - | ~22°C (Eutectic Point) | 100 |
Experimental Protocols
Protocol 1: Preparation of the Eutectic Liquid Crystal Mixture (E-LC)
This protocol describes the preparation of the hypothetical eutectic mixture of this compound and 4-Cyanophenyl 4-heptylbenzoate.
Materials:
-
This compound (4-CPBB)
-
4-Cyanophenyl 4-heptylbenzoate (7-CPBB)
-
Glass vials with screw caps
-
Heating magnetic stirrer
-
Analytical balance
-
Spatula
Procedure:
-
Accurately weigh the required amounts of 4-CPBB and 7-CPBB corresponding to the 60:40 molar ratio and add them to a clean, dry glass vial.
-
Seal the vial tightly with a screw cap.
-
Place the vial on a heating magnetic stirrer and heat the mixture to approximately 80°C, which is above the melting point of both individual components.
-
Stir the molten mixture gently for at least 30 minutes to ensure homogeneity.
-
Slowly cool the mixture to room temperature while continuing to stir.
-
The resulting transparent liquid is the eutectic liquid crystal mixture (E-LC). Store it in a sealed container at room temperature.
Protocol 2: Determination of the Eutectic Point
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the phase behavior and eutectic point of the prepared binary mixtures.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper
Procedure:
-
Prepare a series of binary mixtures of 4-CPBB and 7-CPBB with varying molar ratios (e.g., 100:0, 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90, 0:100).
-
Accurately weigh 5-10 mg of each mixture into a hermetic aluminum pan and seal it.
-
Place the sealed pan in the DSC instrument. An empty sealed pan should be used as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -20°C) to a temperature above the clearing point of the mixture (e.g., 100°C).
-
Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Plot the melting points of the various mixtures as a function of their composition. The lowest melting point on this phase diagram corresponds to the eutectic point.
Protocol 3: Formulation of Clobetasol Propionate-Loaded Eutectic Liquid Crystal Nanoparticles (CP-LCNs)
This protocol describes the preparation of liquid crystal nanoparticles (LCNs) loaded with Clobetasol Propionate using the prepared eutectic mixture.
Materials:
-
Eutectic liquid crystal mixture (E-LC)
-
Clobetasol Propionate (API)
-
Poloxamer 407 (stabilizer)
-
Deionized water
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of Clobetasol Propionate (e.g., 1% w/w) in the E-LC mixture at a slightly elevated temperature (e.g., 40°C) with gentle stirring until a clear solution is obtained. This is the oil phase.
-
Prepare an aqueous solution of Poloxamer 407 (e.g., 2% w/w) in deionized water. This is the aqueous phase.
-
Heat both the oil and aqueous phases to the same temperature (e.g., 40°C).
-
Slowly add the oil phase to the aqueous phase under continuous high-speed stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specific duration (e.g., 10-15 minutes) to reduce the particle size and form a stable nano-dispersion of Clobetasol Propionate-loaded liquid crystal nanoparticles (CP-LCNs).
-
Allow the formulation to cool to room temperature.
Protocol 4: Characterization of CP-LCNs
This protocol details the key characterization techniques for the prepared drug-loaded LCNs.
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles in the range of 100-300 nm with a PDI < 0.3, indicating a homogenous dispersion. |
| Zeta Potential | Electrophoretic Light Scattering | A negative or positive zeta potential of sufficient magnitude (e.g., > ±20 mV) to ensure colloidal stability. |
| Entrapment Efficiency (%EE) | Ultracentrifugation followed by HPLC analysis of the supernatant | High entrapment efficiency, indicating successful loading of the drug within the liquid crystal matrix. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the spherical or cubical shape of the nanoparticles. |
| In Vitro Drug Release | Franz Diffusion Cell System | A sustained release profile of Clobetasol Propionate from the LCN formulation compared to a conventional cream or solution. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Formulation and Characterization
Caption: Experimental workflow for the formulation and characterization of CP-LCNs.
Signaling Pathway of Corticosteroids in Skin Inflammation
Corticosteroids exert their anti-inflammatory effects by modulating the expression of various genes involved in the inflammatory cascade. The primary mechanism involves the binding of the corticosteroid to the glucocorticoid receptor (GR) in the cytoplasm, followed by translocation of the complex into the nucleus.
References
Application Notes and Protocols for Polarized Light Microscopy of 4-Cyanophenyl 4-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl 4-butylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. These mesophases are characterized by long-range orientational order of the molecules, leading to anisotropic physical properties. Polarized light microscopy (PLM) is an indispensable technique for the characterization of liquid crystalline materials. It allows for the direct observation of the distinct textures of different mesophases, which arise from the interaction of polarized light with the anisotropically ordered molecules. These textures are highly dependent on the specific liquid crystalline phase and can be used to identify phase transitions as a function of temperature. This application note provides a detailed protocol for the investigation of the liquid crystal textures of this compound using PLM.
Data Presentation
The physical properties and phase transitions of this compound are crucial for its characterization and potential applications. Below is a summary of the available quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | |
| Molecular Weight | 279.33 g/mol | |
| CAS Number | 38690-77-6 | |
| Melting Point (Tₘ) | 67-69 °C | |
| Nematic to Isotropic Transition (Tₙᵢ) | Not explicitly found in the literature. Requires experimental determination. |
Experimental Protocols
This section provides a detailed methodology for the preparation and polarized light microscopy analysis of this compound.
Materials and Equipment
-
This compound
-
Microscope slides
-
Cover slips
-
Hot plate
-
Spatula
-
Polarized light microscope equipped with a hot stage and a camera
-
Lens tissue
-
Ethanol or other suitable solvent for cleaning
Sample Preparation for Polarized Light Microscopy
-
Cleaning: Thoroughly clean a microscope slide and a cover slip with a suitable solvent (e.g., ethanol) and dry them completely using lens tissue to ensure they are free of dust and grease.
-
Sample Placement: Place a small amount (a few milligrams) of crystalline this compound onto the center of the clean microscope slide.
-
Heating: Gently heat the slide on a hot plate to a temperature above the melting point of the compound (i.e., > 70 °C) to melt the crystals into an isotropic liquid.
-
Cover Slip Application: Carefully place a clean cover slip over the molten sample. The liquid will spread between the slide and the cover slip by capillary action to form a thin film. The thickness of the film can be controlled by applying gentle pressure to the cover slip.
-
Cooling: Allow the slide to cool slowly to room temperature on the hot plate (with the heat turned off) or on a benchtop. This slow cooling process encourages the formation of well-defined liquid crystal textures.
Polarized Light Microscopy (PLM) Analysis
-
Microscope Setup: Place the prepared slide on the hot stage of the polarized light microscope. Ensure that the polarizer and analyzer are in a crossed position (90° to each other). In this configuration, an isotropic sample will appear dark.
-
Heating Cycle:
-
Slowly heat the sample from room temperature at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the microscope as the temperature increases.
-
Upon melting, the crystalline solid will transition into a liquid crystalline phase, which will be evident by the appearance of a bright, textured image. For this compound, a nematic phase is expected.
-
Continue heating until the sample becomes completely dark again. This indicates the transition to the isotropic liquid phase. The temperature at which this occurs is the nematic-isotropic transition temperature (clearing point).
-
-
Cooling Cycle:
-
Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5 °C/min).
-
Observe the formation of liquid crystal textures as the sample cools below the clearing point. Droplets of the nematic phase will nucleate from the isotropic liquid and coalesce.
-
The characteristic texture of the nematic phase, known as the Schlieren texture, should be observable. This texture is characterized by the presence of dark brushes that originate from point defects (disclinations).
-
Continue cooling and observe any further phase transitions. If a smectic phase were to form at lower temperatures, a different texture, such as a focal conic or fan-shaped texture, would appear.
-
-
Image and Data Acquisition:
-
Capture images of the distinct textures observed at different temperatures during both the heating and cooling cycles.
-
Record the temperatures at which phase transitions occur.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the different phases of this compound.
Expected Results and Discussion
Upon cooling from the isotropic liquid, this compound is expected to form a nematic liquid crystal phase. The characteristic optical texture of this phase under PLM is the Schlieren texture . This texture arises from variations in the local molecular orientation (the director) around point-like singularities or disclinations. The dark, brush-like features observed in the Schlieren texture correspond to regions where the director is aligned parallel or perpendicular to the polarization direction of the polarizer or analyzer.
If the sample were to exhibit a smectic A phase at a lower temperature, a transition from the Schlieren texture to a focal conic or fan-shaped texture would be observed. The focal conic texture is characterized by domains containing hyperbola and ellipse defect lines. The fan-shaped texture is a variant of the focal conic texture often observed in well-aligned samples.
By carefully observing the changes in texture as a function of temperature, researchers can accurately determine the phase transition temperatures and identify the types of liquid crystal phases present in this compound. This information is fundamental for understanding the structure-property relationships of this material and for its potential use in applications such as display technologies or as a component in more complex liquid crystal mixtures.
References
Application Note: Analysis of 4-Cyanophenyl 4-butylbenzoate using Dielectric Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Cyanophenyl 4-butylbenzoate is a liquid crystal material with properties that are of significant interest in materials science and pharmaceutical development. Its molecular dynamics, phase behavior, and response to external electric fields can be effectively characterized using dielectric spectroscopy. This technique probes the rotational motion of molecular dipoles and the translational motion of charge carriers by measuring the complex permittivity as a function of frequency and temperature. This application note provides a detailed protocol for the analysis of this compound using broadband dielectric spectroscopy, covering experimental procedures, data analysis, and interpretation.
Dielectric spectroscopy is a powerful tool for studying the molecular dynamics of liquid crystalline materials.[1] For compounds like this compound, this technique can elucidate various relaxation processes associated with molecular motions. In the nematic phase, two primary relaxation processes are typically observed: a low-frequency α-relaxation corresponding to the reorientation of molecules around their short axes, and a higher-frequency β-relaxation associated with intramolecular motions.[2] The temperature dependence of these relaxation times can provide valuable information about the glass transition and other phase behaviors.[3]
Principles of Dielectric Spectroscopy
Dielectric spectroscopy measures the complex dielectric permittivity, ε*(ω), of a material as a function of angular frequency (ω). The complex permittivity is defined as:
ε*(ω) = ε'(ω) - iε''(ω)
where ε'(ω) is the dielectric constant, representing the stored electric energy, and ε''(ω) is the dielectric loss, representing the dissipated electric energy.
By analyzing the frequency and temperature dependence of ε' and ε'', one can identify characteristic relaxation processes. These processes are often modeled using empirical functions such as the Debye, Cole-Cole, or Havriliak-Negami models to extract parameters like relaxation time (τ) and dielectric strength (Δε).
Experimental Protocols
This section details the methodology for performing dielectric spectroscopy on this compound.
-
Sample: this compound
-
Spectrometer: Broadband dielectric spectrometer (e.g., Novocontrol Alpha-A)
-
Sample Cell: Parallel plate capacitor with gold-plated electrodes (diameter: 10-20 mm)
-
Spacers: PTFE or silica spacers of known thickness (e.g., 50 µm)
-
Temperature Control System: Quatro Cryosystem or equivalent, capable of precise temperature control (±0.1 K)
-
Nitrogen Gas: For temperature control and to provide an inert atmosphere.
-
Clean the electrodes of the sample cell with an appropriate solvent (e.g., ethanol, acetone) and dry them thoroughly.
-
Place the spacers on the bottom electrode to define the sample thickness.
-
Heat the this compound sample to its isotropic phase to ensure a uniform, bubble-free liquid.
-
Carefully place a small amount of the molten sample onto the center of the bottom electrode.
-
Gently lower the top electrode onto the sample, ensuring that the sample fills the entire space between the electrodes without air bubbles. The excess material will be squeezed out.
-
Assemble the sample cell and mount it in the dielectric spectrometer.
-
Connect the sample cell to the spectrometer.
-
Purge the sample chamber with dry nitrogen gas to prevent moisture condensation at low temperatures.
-
Set the desired temperature program. For a comprehensive analysis, measurements should be performed over a broad temperature range, covering the isotropic, nematic, and any sub-ambient phases. A typical temperature ramp would be from a high temperature in the isotropic phase down to a low temperature below the glass transition, in steps of 2-5 K.
-
At each temperature step, allow the sample to equilibrate for a sufficient time (e.g., 10-15 minutes) before starting the frequency sweep.
-
Perform a frequency sweep over a wide range, typically from 10-2 Hz to 107 Hz.
-
The applied AC voltage should be kept low (e.g., 0.1-1 V) to ensure a linear dielectric response.
-
Record the real (ε') and imaginary (ε'') parts of the complex permittivity as a function of frequency at each temperature.
Data Analysis
The acquired dielectric spectra are analyzed to identify and characterize the molecular relaxation processes.
-
Data Visualization: Plot the dielectric loss (ε'') versus frequency in a logarithmic scale for each temperature. The peaks in these plots correspond to the characteristic relaxation frequencies.
-
Model Fitting: The dielectric loss spectra can be fitted using appropriate models to extract quantitative parameters. The complex permittivity, ε*(ω), can be described by the Havriliak-Negami equation, which is a general form that includes the Debye and Cole-Cole models as special cases:
ε*(ω) = ε∞ + (εs - ε∞) / [1 + (iωτ)α]β
where εs and ε∞ are the static and high-frequency dielectric constants, respectively, τ is the relaxation time, and α and β are shape parameters that describe the symmetric and asymmetric broadening of the relaxation peak. For a Debye relaxation, α = 1 and β = 1. For a Cole-Cole relaxation, 0 < α ≤ 1 and β = 1.
-
Activation Energy Calculation: The temperature dependence of the relaxation time (τ) for a thermally activated process can be described by the Arrhenius equation:
τ(T) = τ0 exp(Ea / kBT)
where τ0 is a pre-exponential factor, Ea is the activation energy, kB is the Boltzmann constant, and T is the absolute temperature. For processes occurring near the glass transition, the Vogel-Fulcher-Tammann (VFT) equation is often used. The activation energy can be determined from the slope of a plot of ln(τ) versus 1/T.
Data Presentation
The quantitative data obtained from the analysis of dielectric spectra for a compound structurally similar to this compound, namely 4-cyano-3-fluorophenyl 4-butylbenzoate, is summarized below. This data provides an example of the expected results.
Table 1: Relaxation Processes in 4-cyano-3-fluorophenyl 4-butylbenzoate
| Relaxation Process | Molecular Origin | Temperature Dependence |
| α-relaxation | Reorientation of molecules around their short axes.[3] | Super-Arrhenius (VFT) |
| β-relaxation | Intramolecular motions. | Arrhenius |
Table 2: Example Fitting Parameters for Relaxation Processes in the Nematic Phase of 4-cyano-3-fluorophenyl 4-butylbenzoate at 220 MPa
| Temperature (K) | Process | Dielectric Strength (Δε) | Relaxation Time (τ) (s) | Shape Parameter (β) |
| 281 | α1 | 4.90 | 2.5 x 10-5 | 0.98 |
| α2 | 0.92 | 1.3 x 10-6 | 0.58 | |
| β | 0.15 | 2.5 x 10-8 | 0.45 | |
| 271 | α1 | 5.23 | 2.0 x 10-4 | 0.99 |
| α2 | 0.90 | 1.6 x 10-5 | 0.56 | |
| β | 0.16 | 1.1 x 10-7 | 0.45 | |
| 261 | α1 | 5.55 | 2.5 x 10-3 | 1.00 |
| α2 | 0.88 | 2.5 x 10-4 | 0.53 | |
| β | 0.18 | 4.8 x 10-7 | 0.45 |
Note: Data adapted from a study on 4-cyano-3-fluorophenyl 4-butylbenzoate under high pressure. The values for this compound at ambient pressure may differ.
Table 3: Activation Energy for the β-relaxation
| Compound | Activation Energy (Ea) (kJ/mol) |
| 4-cyano-3-fluorophenyl 4-butylbenzoate | 51.7 |
Visualizations
Caption: Experimental workflow for dielectric spectroscopy analysis.
Caption: Logical flow of data analysis in dielectric spectroscopy.
References
Application Notes and Protocols for Creating High Birefringence Liquid Crystals with 4-Cyanophenyl 4-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl 4-butylbenzoate is a versatile calamitic (rod-shaped) liquid crystal known for its positive dielectric anisotropy, a key characteristic for many electro-optical applications. Its molecular structure, featuring a polar cyano group and a phenyl benzoate core, makes it a valuable component in the formulation of high birefringence liquid crystal mixtures. These mixtures are essential for advanced display technologies, spatial light modulators, and other photonic devices where precise control of light polarization is paramount. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, as well as the formulation and analysis of a high birefringence liquid crystal mixture.
Physicochemical Properties
The properties of this compound and a representative high birefringence mixture are summarized below. It is important to note that while the melting point of the pure compound is known, its nematic range is narrow. In practical applications, it is typically used as a component in eutectic mixtures to achieve a broad nematic phase at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₂ |
| Molecular Weight | 279.34 g/mol |
| CAS Number | 38690-77-6 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 67-69 °C[1] |
| Boiling Point (Predicted) | 441.9 ± 38.0 °C[1] |
| Clearing Point (N-I Transition) | Estimated to be close to the melting point |
| Dielectric Anisotropy (Δε) | Estimated to be positive |
Table 2: Properties of a Representative High Birefringence Liquid Crystal Mixture (Illustrative Example)
| Property | Value |
| Composition | This compound (20 wt%) 4-Cyano-4'-pentylbiphenyl (5CB) (80 wt%) |
| Appearance | White crystalline solid at room temperature |
| Clearing Point (N-I Transition) | ~45-50 °C (estimated) |
| Birefringence (Δn) at 589 nm | > 0.15 (estimated) |
| Dielectric Anisotropy (Δε) | > +10 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 4-butylbenzoic acid and 4-cyanophenol using an acid catalyst and azeotropic removal of water.
Materials:
-
4-butylbenzoic acid
-
4-cyanophenol
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-butylbenzoic acid (1.0 equivalent), 4-cyanophenol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents) or a few drops of concentrated sulfuric acid.
-
Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the 4-butylbenzoic acid.
-
Azeotropic Distillation: Attach the Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, thereby removing water and driving the reaction to completion.
-
Reaction Monitoring: Continue refluxing for 10-24 hours, or until no more water is collected in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Protocol 2: Formulation of a High Birefringence Liquid Crystal Mixture
This protocol describes the preparation of a eutectic liquid crystal mixture with a broad nematic range.
Materials:
-
Synthesized this compound
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
Small glass vial with a screw cap
-
Hot plate with magnetic stirring
-
Spatula
-
Analytical balance
Procedure:
-
Weighing Components: Accurately weigh the desired amounts of this compound (e.g., 20 wt%) and 5CB (e.g., 80 wt%) into a clean, dry glass vial.
-
Mixing and Heating: Place a small magnetic stir bar in the vial and loosely cap it. Heat the vial on a hot plate to a temperature above the clearing point of the mixture (e.g., 60-70 °C).
-
Homogenization: Stir the mixture until it becomes a completely homogeneous isotropic liquid.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.
-
Storage: Once cooled, the mixture is ready for characterization. Store the vial in a desiccator to prevent moisture absorption.
Protocol 3: Characterization of Liquid Crystalline Properties
3.1 Determination of Nematic-to-Isotropic Transition Temperature (Clearing Point)
Materials:
-
Polarizing Optical Microscope (POM) with a hot stage
-
Clean glass slides and cover slips
-
Liquid crystal sample
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a cover slip.
-
Microscopic Observation: Place the slide on the hot stage of the polarizing microscope.
-
Heating and Observation: Slowly heat the sample while observing the texture through the crossed polarizers. The nematic phase will exhibit a characteristic birefringent texture (e.g., Schlieren or marbled).
-
Clearing Point Determination: The clearing point is the temperature at which the birefringent texture disappears, and the field of view becomes completely dark (isotropic). Record this temperature.
-
Cooling and Confirmation: Slowly cool the sample from the isotropic phase and observe the temperature at which the nematic texture reappears. This should be close to the clearing point observed during heating.
3.2 Measurement of Birefringence (Δn)
Birefringence can be measured using an Abbe refractometer with polarizing eyepieces.
Materials:
-
Abbe refractometer equipped with a polarizer
-
Monochromatic light source (e.g., sodium lamp, λ = 589 nm)
-
Liquid crystal sample in a temperature-controlled cell with a planar alignment layer.
Procedure:
-
Instrument Calibration: Calibrate the Abbe refractometer with a standard of known refractive index.
-
Sample Loading: Introduce the liquid crystal sample into the measurement cell. Ensure the sample is in its nematic phase by controlling the temperature.
-
Measurement of Ordinary Refractive Index (nₒ):
-
Orient the polarizer in the eyepiece such that the electric field of the light is perpendicular to the director of the liquid crystal (the direction of molecular alignment).
-
Adjust the refractometer to bring the shadow line into focus and align it with the crosshairs.
-
Read the value of the ordinary refractive index (nₒ) from the scale.
-
-
Measurement of Extraordinary Refractive Index (nₑ):
-
Rotate the polarizer by 90 degrees so that the electric field of the light is parallel to the liquid crystal director.
-
Readjust the refractometer to bring the new shadow line into focus and align it with the crosshairs.
-
Read the value of the extraordinary refractive index (nₑ) from the scale.
-
-
Calculation of Birefringence: Calculate the birefringence using the formula: Δn = nₑ - nₒ.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Formulation of a high birefringence liquid crystal mixture.
Caption: Characterization workflow for liquid crystal properties.
References
Application Notes and Protocols for 4-Cyanophenyl 4-butylbenzoate in Bistable Display Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl 4-butylbenzoate is a liquid crystal compound that has found application in the formulation of mixtures for bistable display technologies. Its molecular structure contributes to the desirable physical properties of the liquid crystal phase, enabling the creation of energy-efficient displays that can maintain an image without continuous power consumption. This document provides detailed application notes and experimental protocols for the use of this compound in the context of bistable displays, with a focus on Zenithal Bistable Display (ZBD) technology.
Bistable displays operate by switching between two stable optical states, consuming power only during the transition. This characteristic makes them ideal for applications where static images are displayed for extended periods, such as electronic shelf labels, e-readers, and status displays. The inclusion of this compound in nematic liquid crystal mixtures can contribute to optimizing the electro-optical properties required for such devices.
Data Presentation
The following table summarizes the known quantitative data for a nematic liquid crystal mixture formulated for bistable displays, which includes this compound.
| Property | Value/Specification | Reference |
| Component Concentration | ||
| This compound | 14.5% | [1] |
| Physical Characteristics of the Mixture | ||
| Nematic-Isotropic Transition Temperature (TN-I) | ≥ +50 °C | [1][2] |
| Nematic Range (ΔT) | ≥ 50 °C | [1][2] |
| Dielectric Anisotropy (Δε) at 20 °C | ≥ 8 | [1][2] |
| Chemical Properties of this compound | ||
| Molecular Formula | C18H17NO2 | [3] |
| Molecular Weight | 279.33 g/mol |
Experimental Protocols
Protocol 1: Preparation of a Nematic Liquid Crystal Mixture
This protocol describes a general procedure for the preparation of a nematic liquid crystal mixture containing this compound. The exact composition of the mixture described in the reference patent is not fully disclosed; therefore, this protocol provides a generalized approach.
Materials:
-
This compound
-
Other nematic liquid crystal components (e.g., cyanobiphenyls, phenylcyclohexanes, etc., as described generally in[1][2])
-
Chiral dopant (if a twisted nematic or cholesteric bistable display is being fabricated)
-
Glass vials with airtight caps
-
Precision balance (± 0.0001 g)
-
Magnetic stirrer and stir bars
-
Heating plate
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Component Weighing: Accurately weigh the required amounts of this compound and all other liquid crystal components into a clean, dry glass vial. The percentages should be based on the total weight of the final mixture.
-
Mixing: Add a small magnetic stir bar to the vial.
-
Heating and Stirring: Place the vial on a heating plate and heat it to a temperature above the clearing point of all components to ensure they are in the isotropic liquid phase. This facilitates homogeneous mixing. Stir the mixture gently using the magnetic stirrer.
-
Inert Atmosphere: It is advisable to perform the mixing under an inert atmosphere to prevent degradation of the liquid crystal components due to oxygen or moisture, especially at elevated temperatures.
-
Homogenization: Continue heating and stirring until the mixture is completely clear and homogeneous. This may take several hours.
-
Cooling and Storage: Once a homogeneous solution is achieved, turn off the heat and allow the mixture to cool down slowly to room temperature. The mixture should now be in the nematic phase.
-
Degassing (Optional): For optimal performance, the mixture can be degassed by subjecting it to a vacuum.
-
Storage: Store the prepared liquid crystal mixture in a tightly sealed, light-protected vial in a desiccator to prevent contamination and degradation.
Protocol 2: Fabrication of a Zenithal Bistable Display (ZBD) Test Cell
This protocol outlines the fabrication of a grating-aligned bistable nematic liquid crystal cell, a common architecture for ZBDs.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Photoresist and photolithography equipment for creating a surface grating
-
Alignment layer material (e.g., polyimide)
-
Rubbing machine (for the non-grating substrate)
-
UV-curable sealant containing spacer beads of a defined diameter (e.g., 5 µm)
-
The prepared nematic liquid crystal mixture
-
Vacuum chamber for cell filling
-
UV light source for curing the sealant
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by rinsing with deionized water and drying with nitrogen.
-
Grating Fabrication:
-
On one of the ITO substrates, spin-coat a layer of photoresist.
-
Use photolithography to create a micro-scale surface relief grating pattern in the photoresist. The grating parameters (pitch, depth) are critical for achieving bistability.[3]
-
After developing the photoresist, hard-bake the substrate to create a permanent grating structure.
-
-
Alignment Layer Deposition:
-
Grating Substrate: Deposit a homeotropic alignment layer over the grating structure. This layer will align the liquid crystal molecules perpendicular to the local surface of the grating.
-
Counter Substrate: Spin-coat a planar alignment layer (e.g., polyimide) on the second ITO substrate. After curing the polyimide, mechanically rub the surface with a velvet cloth to create a uniform alignment direction.
-
-
Cell Assembly:
-
Apply a thin line of UV-curable sealant mixed with spacer beads along the edges of one of the substrates.
-
Carefully place the second substrate on top, with the coated surfaces facing each other and the rubbing direction of the planar substrate oriented at a specific angle (e.g., 90 degrees for a twisted nematic ZBD) relative to the grating grooves.
-
Press the substrates together to ensure a uniform cell gap, defined by the spacer beads.
-
Expose the sealant to a UV light source to cure it and seal the cell, leaving a small gap for filling.
-
-
Liquid Crystal Filling:
-
Place the empty cell and a small amount of the prepared liquid crystal mixture in a vacuum chamber.
-
Evacuate the chamber to remove air from the cell.
-
Bring the filling port of the cell into contact with the liquid crystal mixture.
-
Slowly re-pressurize the chamber, allowing capillary action to draw the liquid crystal into the cell.
-
-
Sealing: Once the cell is filled, seal the filling port with a small amount of UV-curable sealant and cure it.
Protocol 3: Electro-Optical Characterization of the Bistable Display Cell
This protocol describes the measurement of key performance parameters of the fabricated bistable display cell.
Equipment:
-
Polarizing optical microscope
-
Function generator capable of producing arbitrary waveforms
-
High-voltage amplifier
-
Photodetector or spectrometer
-
Oscilloscope
-
Light source
Procedure:
-
Microscopic Observation: Place the fabricated cell under the polarizing microscope to observe the initial liquid crystal alignment and texture.
-
Switching Voltage Measurement:
-
Connect the ITO electrodes of the cell to the output of the high-voltage amplifier, which is driven by the function generator.
-
Position the photodetector to measure the light transmission through a pixel of the display.
-
Apply voltage pulses of varying amplitude and duration to the cell. ZBDs are typically switched by applying specific voltage pulses to transition between the stable states.[4]
-
Record the transmission changes in response to the applied pulses using the oscilloscope.
-
Determine the threshold voltages required to switch between the two stable states.
-
-
Response Time Measurement:
-
Apply a switching voltage pulse and measure the time it takes for the optical transmission to change from 10% to 90% (rise time) and from 90% to 10% (fall time) of the total change.
-
-
Contrast Ratio Measurement:
-
Measure the maximum light transmission (Ibright) in the bright state and the minimum light transmission (Idark) in the dark state.
-
Calculate the contrast ratio as CR = Ibright / Idark.
-
-
Memory Stability Measurement:
-
Switch the display to one of the stable states.
-
Turn off the driving voltage and monitor the optical state over an extended period to confirm the stability of the state.
-
Mandatory Visualization
Caption: Experimental workflow for bistable display fabrication and characterization.
Caption: Switching mechanism of a Zenithal Bistable Display.
References
- 1. dakenchem.com [dakenchem.com]
- 2. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]
- 3. The Zenithal Bistable Display: A Grating Aligned Bistable Nematic Liquid Crystal Device - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 4-Cyanophenyl 4-butylbenzoate in Guest-Host Liquid Crystal Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the nematic liquid crystal 4-Cyanophenyl 4-butylbenzoate into guest-host liquid crystal systems for the development of advanced optical and electro-optical devices.
Introduction to this compound in Guest-Host Systems
Guest-host liquid crystal displays (GH-LCDs) operate on the principle of dissolving a dichroic dye (guest) within a liquid crystal matrix (host). The orientation of the dye molecules, and thus their light absorption properties, is controlled by the alignment of the liquid crystal host, which can be manipulated by an external electric field. This allows for the creation of displays and smart windows with tunable transparency and color without the need for polarizers, offering advantages in brightness and viewing angle.
This compound is a nematic liquid crystal that possesses a positive dielectric anisotropy, making it a suitable host material for such applications. Its molecular structure, featuring a polar cyano group, allows for effective alignment in an electric field.
Physicochemical Properties of this compound
| Property | Value (for 4-cyano-3-fluorophenyl 4-butylbenzoate) | Unit |
| Molecular Formula | C18H17NO2 | - |
| Molecular Weight | 279.33 | g/mol |
| Melting Point | 67-69[1] | °C |
| Nematic to Isotropic Transition (Clearing Point) | 279.4[2] | K |
| Dielectric Anisotropy (Δε) | ~50[2] | - |
Experimental Protocols
Synthesis of this compound
A standard laboratory-scale synthesis of this compound can be achieved via Fischer-Speier esterification.[3]
Materials:
-
4-Butylbenzoic acid
-
4-Cyanophenol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-butylbenzoic acid (1 equivalent) and 4-cyanophenol (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-TSA (0.02 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Preparation of the Guest-Host Mixture
Materials:
-
This compound (Host)
-
Dichroic Dye (Guest), e.g., a black dichroic dye mixture or a specific color dye like Disperse Blue 14. The choice of dye will depend on the desired color and performance characteristics.
-
A suitable solvent (e.g., dichloromethane) for initial mixing, if necessary.
Procedure:
-
Calculate the desired weight percentage of the dichroic dye. Typically, concentrations range from 0.5 to 5 wt%.
-
In a clean glass vial, accurately weigh the this compound and the dichroic dye.
-
If the dye has low solubility, a small amount of a volatile solvent can be added to aid in mixing.
-
Heat the mixture to a temperature above the clearing point of the liquid crystal while stirring until the dye is completely dissolved and the mixture is homogeneous.
-
If a solvent was used, remove it completely by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the liquid crystal.
Fabrication of the Guest-Host Liquid Crystal Cell
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spacers of desired thickness (e.g., 5-20 µm)
-
UV-curable sealant
-
The prepared guest-host liquid crystal mixture
Procedure:
-
Clean the ITO-coated glass substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of each substrate.
-
Bake the substrates at the temperature recommended by the polyimide manufacturer to cure the layer.
-
Gently rub the cured polyimide layers in a single direction with a velvet cloth to create microgrooves for liquid crystal alignment. For a standard twisted nematic (TN) cell, the rubbing directions of the two substrates should be perpendicular to each other. For a planar aligned cell, they should be parallel.
-
Dispense the UV-curable sealant along the perimeter of one of the substrates, leaving two small gaps for filling.
-
Mix the desired size spacers into the sealant or sprinkle them onto the substrate surface.
-
Place the second substrate on top of the first, with the alignment layers facing each other and in the desired orientation (e.g., 90 degrees for a TN cell).
-
Press the substrates together and cure the sealant using a UV lamp.
-
Fill the empty cell with the guest-host liquid crystal mixture via capillary action through one of the gaps at a temperature above the clearing point of the liquid crystal.
-
Seal the filling ports with a UV-curable sealant.
Electro-Optical Characterization
Equipment:
-
Function generator
-
Voltage amplifier
-
Polarizing optical microscope
-
Photodetector
-
Oscilloscope
-
He-Ne laser or a white light source
Procedure:
-
Voltage-Transmittance (V-T) Curve:
-
Place the filled cell between crossed polarizers (for a TN cell) or without polarizers (for a scattering-based display).
-
Apply a square wave voltage (e.g., 1 kHz) to the cell, varying the amplitude from 0 V to a voltage sufficient to saturate the electro-optic response.
-
Measure the transmitted light intensity at each voltage step using a photodetector.
-
Plot the transmittance as a function of the applied voltage to obtain the V-T curve and determine the threshold voltage (Vth) and saturation voltage (Vsat).
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and the saturation voltage.
-
Measure the time it takes for the transmittance to change from 10% to 90% (rise time, τ_on) and from 90% to 10% (decay time, τ_off) of the maximum change using an oscilloscope connected to the photodetector.
-
-
Contrast Ratio (CR):
-
Calculate the contrast ratio as the ratio of the transmittance in the light state (typically at V=0 for a normally white display) to the transmittance in the dark state (at Vsat).
-
CR = T_on / T_off
-
Visualizations
Caption: Principle of a Guest-Host Liquid Crystal Display.
Caption: Experimental Workflow for GH-LCD Fabrication and Characterization.
References
Application Notes and Protocols for Measuring Phase Transitions of 4-Cyanophenyl 4-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental characterization of the phase transitions of the liquid crystal compound 4-Cyanophenyl 4-butylbenzoate. The protocols outlined below describe the use of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) to identify and quantify the thermodynamic properties of its mesophases.
Introduction
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. The investigation of its phase transitions is crucial for its application in various fields, including display technologies and advanced materials. Understanding the temperatures and enthalpy changes associated with the transitions between the crystalline, nematic, and isotropic liquid phases is essential for material design and quality control.
Predicted Phase Transitions
Based on data from analogous compounds and supplier information, this compound is expected to exhibit the following phase transitions:
-
Crystal to Nematic (Cr-N) Transition: The transition from the solid crystalline state to the nematic liquid crystal phase.
-
Nematic to Isotropic (N-I) Transition: The transition from the ordered nematic phase to the disordered isotropic liquid phase.
Data Presentation
The following table summarizes the expected quantitative data for the phase transitions of this compound.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Nematic (Cr-N) | ~45-50 | ~48-53 | ~20-25 |
| Nematic to Isotropic (N-I) | ~67-69 | ~68-70 | ~0.5-1.0 |
Note: These values are estimates based on available data for similar compounds and should be confirmed experimentally.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and enthalpy changes of the phase transitions.
Materials:
-
This compound sample (2-5 mg)
-
Aluminum DSC pans and lids
-
DSC instrument
-
Nitrogen gas supply (for purging)
Protocol:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample from 25°C to 100°C at a constant heating rate of 10°C/min.
-
Cool the sample from 100°C back to 25°C at a constant cooling rate of 10°C/min.
-
Perform a second heating cycle from 25°C to 100°C at 10°C/min to ensure thermal history is removed.
-
Analyze the resulting thermogram to determine the onset and peak temperatures, and integrate the peak areas to calculate the enthalpy of each transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and their characteristic textures, and to confirm the transition temperatures observed by DSC.
Materials:
-
This compound sample
-
Microscope slides and cover slips
-
Hot stage for the microscope
-
Polarizing optical microscope with a camera
Protocol:
-
Place a small amount of the this compound sample between a clean microscope slide and a cover slip.
-
Heat the sample on the hot stage to above its clearing point (e.g., 80°C) to ensure it is in the isotropic liquid phase.
-
Slowly cool the sample at a rate of 1-5°C/min.
-
Observe the sample through the polarized microscope as it cools.
-
Note the temperature at which droplets of the nematic phase begin to appear from the isotropic liquid. This corresponds to the N-I transition. The nematic phase will exhibit a characteristic schlieren or threaded texture.
-
Continue cooling and observe the texture of the nematic phase.
-
Note the temperature at which the crystalline phase starts to grow from the nematic phase. This corresponds to the Cr-N transition.
-
Capture images of the different textures observed for each phase.
-
Slowly heat the sample from the crystalline phase and record the temperatures at which the transitions occur to check for thermal hysteresis.
X-ray Diffraction (XRD)
Objective: To confirm the long-range positional order in the crystalline phase and the lack thereof in the nematic and isotropic phases.
Materials:
-
This compound sample
-
Capillary tube (for powder XRD) or a temperature-controlled sample holder
-
X-ray diffractometer
Protocol:
-
Load the this compound sample into a capillary tube or onto the temperature-controlled sample stage.
-
For the crystalline phase:
-
Mount the sample in the diffractometer at room temperature (or below the Cr-N transition).
-
Perform a powder XRD scan over a suitable 2θ range (e.g., 2° to 40°).
-
The resulting diffractogram should show sharp Bragg peaks, indicative of a crystalline structure.
-
-
For the nematic phase:
-
Heat the sample to a temperature within the nematic range (e.g., 55°C).
-
Perform an XRD scan. The diffractogram will show a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and possibly a weak, diffuse small-angle reflection related to the molecular length, indicating the absence of long-range positional order.
-
-
For the isotropic phase:
-
Heat the sample above the clearing point (e.g., 80°C).
-
Perform an XRD scan. The diffractogram will show a broad, diffuse halo, characteristic of an amorphous liquid.
-
Visualizations
Caption: Experimental workflow for characterizing the phase transitions of this compound.
Caption: Phase transition diagram for this compound upon heating and cooling.
Troubleshooting & Optimization
Technical Support Center: 4-Cyanophenyl 4-butylbenzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized 4-cyanophenyl 4-butylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered during the synthesis of this compound via Fischer-Speier esterification are typically unreacted starting materials. These include 4-butylbenzoic acid and 4-cyanophenol. Additionally, residual acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and byproducts from potential side reactions, though less common, can also be present.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 67-69 °C. A broader melting range or a melting point significantly lower than this range often indicates the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is invaluable for structural confirmation and can also reveal the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Fischer-Speier esterification can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.[1][2] Using a Dean-Stark apparatus or a drying agent can significantly improve the yield.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration to reach completion.
-
Purity of Reactants: The purity of the starting materials, 4-butylbenzoic acid and 4-cyanophenol, is important. Impurities in the reactants can lead to side reactions and lower the yield of the desired ester.
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
-
Question: After the reaction, I see spots corresponding to 4-butylbenzoic acid and/or 4-cyanophenol on my TLC plate. How can I remove these impurities?
-
Answer:
-
Work-up Procedure: A proper aqueous work-up is the first step. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove the acidic 4-butylbenzoic acid and the acid catalyst. A subsequent wash with a dilute sodium hydroxide solution can help remove the weakly acidic 4-cyanophenol.
-
Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system should be chosen where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography can be employed for a more thorough purification.[3][4]
-
Issue 3: Oily Product Instead of a Crystalline Solid
-
Question: My final product is an oil and will not crystallize. What could be the reason for this?
-
Answer: The presence of significant amounts of impurities can lower the melting point of the product and prevent it from crystallizing, resulting in an oily substance.
-
Purity Check: First, assess the purity of your product using TLC or another analytical technique. The presence of multiple spots indicates a mixture.
-
Purification: If impurities are present, purify the product using column chromatography to separate the desired ester from the contaminants. Once a higher purity is achieved, crystallization is more likely to be successful.
-
Recrystallization Technique: If the product is relatively pure but still oily, the choice of recrystallization solvent and the cooling rate are critical. Slow cooling generally promotes the formation of larger, purer crystals. Trying different solvent systems may also be necessary.
-
Issue 4: Difficulty in Separating the Product from Starting Materials by Column Chromatography
-
Question: I am having trouble getting good separation between my product and the starting materials using column chromatography. What can I do to optimize the separation?
-
Answer: Optimizing column chromatography involves several factors:
-
Solvent System (Eluent): The polarity of the eluent is crucial. A systematic approach to finding the optimal solvent system using TLC is recommended. Test various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find a system that gives good separation between the product spot and the impurity spots (a difference in Rf values of at least 0.2 is ideal).
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound. Ensure the silica gel is properly packed and of a suitable particle size for good resolution.
-
Column Loading: Overloading the column can lead to poor separation. The amount of crude product loaded should be appropriate for the size of the column.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be very effective.[5]
-
Experimental Protocols
1. Synthesis of this compound via Fischer-Speier Esterification
-
Materials:
-
4-Butylbenzoic acid
-
4-Cyanophenol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Solvent for recrystallization (e.g., ethanol, methanol, or a mixture like ethanol/water)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-butylbenzoic acid (1.0 eq), 4-cyanophenol (1.0-1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
2. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
3. Purification by Column Chromatography
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Quantitative Data
The following table summarizes typical yields and purity levels that can be achieved with different purification methods. The actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Yield (%) | Purity (%) | Notes |
| None (Crude Product) | 85-95 | 80-90 | Contains unreacted starting materials and potentially other byproducts. |
| Recrystallization | 70-85 | >98 | Yield depends on the solubility of the product and impurities in the chosen solvent. |
| Column Chromatography | 60-80 | >99 | Can achieve very high purity but may result in a lower yield due to product loss on the column. |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for addressing low purity issues.
References
Technical Support Center: Optimizing the Reaction Yield of 4-Butylbenzoic Acid 4-Cyanophenyl Ester
Welcome to the technical support center for the synthesis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-Butylbenzoic Acid 4-Cyanophenyl Ester?
A1: The most prevalent methods for synthesizing 4-Butylbenzoic Acid 4-Cyanophenyl Ester are the Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction. Each method offers distinct advantages and is suited for different experimental constraints.
Q2: I am experiencing low yields with the Fischer-Speier esterification. What are the likely causes?
A2: Low yields in Fischer-Speier esterification are often due to incomplete reaction or side reactions. Key factors to investigate include the efficiency of water removal, the concentration and type of acid catalyst, and the reaction time and temperature. Inadequate removal of water, a byproduct of the reaction, can limit the conversion to the ester.
Q3: My Steglich esterification is not proceeding to completion. What should I check?
A3: Incomplete Steglich esterification can be caused by several factors. Ensure that your reagents, particularly the solvent, are anhydrous. The coupling agent (e.g., DCC or EDC) should be fresh and used in a slight excess. A common issue is the deactivation of the catalyst, 4-Dimethylaminopyridine (DMAP), so ensure it is of high purity.
Q4: What are the main side products I should be aware of during the synthesis?
A4: In Fischer-Speier esterification, potential side products can arise from the dehydration of the starting materials or impurities. In the Steglich reaction, a common side product is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[1] This is more likely if the reaction is sluggish.
Q5: How can I effectively purify the final product?
A5: 4-Butylbenzoic Acid 4-Cyanophenyl Ester is a solid at room temperature and can typically be purified by recrystallization.[2][3] Common solvent systems for recrystallization of similar aromatic esters include ethanol/water mixtures. Column chromatography can also be employed for purification, especially to remove closely related impurities.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Fischer Esterification: Reaction stalls or gives low conversion. | Inefficient water removal. | Use a Dean-Stark apparatus with a suitable azeotropic solvent like toluene to continuously remove water. |
| Insufficient catalyst. | Increase the catalyst loading of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) to 1-5 mol%. | |
| Reaction time is too short. | Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. | |
| Steglich Esterification: Low to no product formation. | Wet reagents or solvent. | Use anhydrous solvents and ensure starting materials are dry. |
| Inactive coupling agent. | Use a fresh bottle of DCC or EDC. | |
| Formation of N-acylurea byproduct. | Ensure an adequate amount of DMAP is used as a catalyst to facilitate the reaction with the alcohol. | |
| General: Low isolated yield after workup. | Product loss during extraction. | Perform multiple extractions with a suitable organic solvent and combine the organic layers. |
| Incomplete precipitation during recrystallization. | After slow cooling to room temperature, cool the crystallization mixture in an ice bath to maximize crystal formation. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product. | Incomplete reaction. | Refer to the low yield troubleshooting section to optimize reaction conditions. |
| Presence of a byproduct with a similar polarity. | Inefficient purification. | For recrystallization, try a different solvent system. For column chromatography, optimize the eluent system for better separation. |
| Oily product instead of solid crystals. | Presence of impurities. | Attempt to triturate the oily product with a non-polar solvent like hexanes to induce crystallization and remove soluble impurities. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical reaction conditions and expected yields for the synthesis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Reagents | 4-Butylbenzoic acid, 4-Cyanophenol | 4-Butylbenzoic acid, 4-Cyanophenol, DCC/EDC, DMAP | 4-Butylbenzoic acid, 4-Cyanophenol, DEAD/DIAD, PPh₃ |
| Catalyst | Conc. H₂SO₄ or p-TsOH (1-5 mol%) | DMAP (5-10 mol%) | Not applicable |
| Solvent | Toluene or Xylene (with Dean-Stark) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Reflux (110-140 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-12 hours | 1-4 hours |
| Typical Yield | 70-85% | 85-95% | 80-90% |
| Key Advantage | Cost-effective reagents. | Mild reaction conditions. | High yield and mild conditions. |
| Key Disadvantage | Harsh conditions, requires water removal. | Byproduct removal can be challenging. | Reagents are expensive and can be hazardous. |
Experimental Protocols
Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-butylbenzoic acid (1.0 eq.), 4-cyanophenol (1.1 eq.), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Steglich Esterification
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-butylbenzoic acid (1.0 eq.), 4-cyanophenol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for the synthesis of 4-Butylbenzoic Acid 4-Cyanophenyl Ester.
Caption: Troubleshooting workflow for low reaction yield in the synthesis.
References
preventing crystallization in 4-Cyanophenyl 4-butylbenzoate mixtures
Technical Support Center: 4-Cyanophenyl 4-butylbenzoate Mixtures
Welcome to the technical support center for this compound and its mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent crystallization in their liquid crystal formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (CAS: 38690-77-6), often abbreviated as CPH4BB, is a liquid crystal intermediate. Its rod-shaped molecular structure, featuring a flexible butyl tail, a rigid core, and a polar cyano group, makes it valuable for creating stable nematic phases in liquid crystal mixtures. These mixtures are crucial components in the manufacturing of liquid crystal displays (LCDs) and other electro-optical devices.[1]
Q2: My this compound mixture is crystallizing, especially at low temperatures. Why is this happening?
Crystallization occurs when the liquid crystal molecules arrange themselves into a highly ordered solid state. This is a common issue when a mixture is cooled below its nematic temperature range. Pure this compound has a melting point of 67-69 °C, and mixtures containing it can crystallize if the formulation is not optimized to suppress the freezing point. Factors influencing crystallization include the concentration of CPH4BB, the presence of other components, and the storage temperature.
Q3: What are the primary strategies to prevent crystallization in my mixtures?
The most effective strategy is to create a eutectic mixture . By combining this compound with other compatible liquid crystal compounds, you can significantly lower the melting point of the mixture and broaden its nematic temperature range.[1] The different molecular shapes and sizes of the components disrupt the packing required for crystal lattice formation.
Q4: What kind of compounds can I mix with this compound?
Compounds commonly mixed with cyanophenyl benzoates to create stable nematic mixtures include other cyanobiphenyls and phenyl benzoate esters with varying alkyl chain lengths. The goal is to create a multi-component system where the distribution of molecular lengths and structures hinders crystallization.
Troubleshooting Guide: Crystallization Issues
This guide will help you diagnose and solve common crystallization problems.
Problem 1: Mixture crystallizes upon cooling.
| Possible Cause | Suggested Solution |
| High Concentration of a Single Component: The mixture may be dominated by one compound, making it prone to crystallization. | Formulate a Eutectic Mixture: Introduce other liquid crystal compounds to lower the freezing point. Refer to the quantitative data table below for examples of stable mixtures. |
| Narrow Nematic Range: The operational temperature range of your mixture is too small. | Broaden the Nematic Range: Add components that extend the nematic phase to lower temperatures. A patent for biphenyl-based liquid crystal compositions suggests that mixtures of 4-cyano-4'-n-pentylbiphenyl and 4'-n-butylphenyl-4-anisoate can achieve a nematic range from below 0°C to about 28°C.[2] |
| Contamination: Impurities in the mixture can act as nucleation sites for crystal growth. | Ensure High Purity: Use high-purity starting materials and clean glassware. Filter the mixture if necessary. |
Problem 2: An undesired smectic phase appears before crystallization.
The formation of a more ordered smectic phase can be a precursor to crystallization.
| Possible Cause | Suggested Solution |
| Similar Molecular Lengths: Components with similar lengths can promote the formation of layered smectic structures. | Introduce Molecular Length Diversity: Mix compounds with significantly different molecular lengths. This can destabilize the smectic phase and create a wider "nematic gap" between the smectic and crystalline states.[3] |
| Strong Intermolecular Interactions: Certain molecular structures can favor smectic layering. | Modify Mixture Composition: Experiment with adding components that disrupt these interactions. For example, compounds with bulky side groups or different core structures can inhibit smectic phase formation. |
The following diagram illustrates a troubleshooting workflow for crystallization issues.
References
Technical Support Center: Enhancing Nematic Phase Stability of 4-Cyanophenyl 4-butylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the nematic phase of 4-Cyanophenyl 4-butylbenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a very narrow or no nematic phase. What are the common causes?
A1: A narrow or absent nematic phase in this compound can be attributed to several factors:
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Purity: Impurities can significantly disrupt the long-range molecular ordering required for a stable nematic phase, often leading to a depression of the clearing point (nematic-to-isotropic transition temperature).[1]
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Decomposition: The compound may have degraded due to improper storage or handling, such as exposure to moisture or high temperatures.
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Supercooling: The nematic phase might be monotropic, meaning it only appears upon cooling from the isotropic liquid and can be easily supercooled into a glassy state or crystallize before the nematic phase is observed.
Q2: How can I broaden the nematic temperature range of this compound?
A2: A common and effective method to broaden the nematic range is to create eutectic mixtures with other liquid crystalline compounds.[2][3] By mixing this compound with a carefully selected liquid crystal, the melting point of the mixture can be depressed while the clearing point is maintained or even elevated, thus widening the temperature window of the nematic phase.
Q3: What types of compounds are suitable for creating mixtures with this compound to enhance nematic stability?
A3: Compounds with similar molecular structures, particularly those also possessing a cyano group, are often good candidates. Cyanobiphenyls, such as 4'-pentyl-4-cyanobiphenyl (5CB), and other cyanophenyl benzoates are frequently used to form stable nematic mixtures.[4] The goal is to find a composition that disrupts the crystalline lattice of the individual components upon cooling, thereby lowering the melting point.
Q4: I am observing defects in the nematic texture under the polarizing optical microscope. What do they signify?
A4: The appearance of defects, such as schlieren brushes and point defects, is characteristic of the nematic phase and arises from discontinuities in the director field.[5][6][7][8] While their presence confirms the nematic phase, a high density of defects that do not anneal out over time might indicate impurities or rapid cooling.
Q5: My sample "oils out" instead of forming a nematic phase upon cooling. What should I do?
A5: "Oiling out" occurs when the compound melts but does not form an ordered liquid crystal phase, often due to a high concentration of impurities. The impurities act as a solvent, depressing the melting point below the expected nematic transition. Further purification of the sample is recommended to resolve this issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at stabilizing the nematic phase of this compound.
Problem 1: Inconsistent or Non-reproducible Transition Temperatures
| Possible Cause | Troubleshooting Step |
| Sample Impurity | Purify the this compound sample using recrystallization. Ensure high-purity solvents are used. |
| Inaccurate Temperature Measurement | Calibrate the heating/cooling stage of the polarizing microscope and the DSC instrument with known standards. |
| Scan Rate Effects in DSC | Use a consistent and appropriate heating and cooling rate (e.g., 5-10 °C/min) for all DSC measurements to ensure thermal equilibrium. |
| Sample Degradation | Store the compound in a desiccator, away from light and heat. Prepare fresh samples for each experiment if degradation is suspected. |
Problem 2: Difficulty in Identifying the Nematic Phase with Polarizing Optical Microscopy (POM)
| Possible Cause | Troubleshooting Step |
| Poor Sample Preparation | Ensure the sample is sandwiched between a clean microscope slide and coverslip. The sample thickness should be appropriate to observe the characteristic textures. |
| Incorrect Polarizer/Analyzer Alignment | Verify that the polarizer and analyzer are crossed (90° to each other) to observe birefringence. |
| Monotropic Nematic Phase | The nematic phase may only appear on cooling. Heat the sample to the isotropic phase and then cool it slowly while observing under the microscope. |
| Homeotropic Alignment | If the molecules align perpendicular to the glass surfaces, the view between crossed polarizers will be dark. Try shearing the coverslip gently to induce planar alignment. |
Quantitative Data Presentation
The stability of the nematic phase of this compound can be significantly enhanced by forming mixtures with other liquid crystals. The following table summarizes the phase transition temperatures for a selection of such mixtures.
| Mixture Composition | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Nematic Range (°C) |
| Pure this compound | ~45 | ~47 | ~2 |
| Mixture A (Eutectic with 5CB) | < 10 | ~55 | > 45 |
| Mixture B (with another cyanophenyl benzoate) | ~20 | ~60 | ~40 |
Note: The data in this table is illustrative and based on typical behavior observed in similar liquid crystal mixtures. Actual transition temperatures may vary based on the precise composition and purity of the components.
Experimental Protocols
Purification of this compound by Recrystallization
This protocol describes the purification of this compound to improve the stability of its nematic phase.
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Distilled water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask and tubing
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove insoluble impurities and the activated charcoal.
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Slowly add distilled water to the hot filtrate until the solution becomes slightly turbid.
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Reheat the solution until it becomes clear again.
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Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol-water mixture.
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Dry the crystals under vacuum to remove any residual solvent.
Preparation of a Binary Liquid Crystal Mixture
This protocol details the preparation of a mixture of this compound with another liquid crystal (e.g., 5CB) to enhance nematic phase stability.
Materials:
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Purified this compound
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4'-pentyl-4-cyanobiphenyl (5CB)
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Small glass vial with a screw cap
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Hot plate
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Vortex mixer
Procedure:
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Weigh the desired amounts of this compound and 5CB directly into a clean, dry glass vial.
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Securely cap the vial.
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Heat the vial on a hot plate to a temperature above the clearing point of both components, ensuring the mixture becomes a uniform isotropic liquid.
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Remove the vial from the hot plate and agitate it using a vortex mixer for several minutes to ensure thorough mixing.
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Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization.
Characterization of Nematic Phase Stability by DSC and POM
This protocol outlines the steps to determine the phase transition temperatures and observe the nematic phase of the prepared liquid crystal samples.
A. Differential Scanning Calorimetry (DSC)
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Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
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Seal the pan hermetically.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample to a temperature well above the expected isotropic transition at a rate of 10 °C/min.
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Cool the sample at a rate of 10 °C/min to a temperature below its expected crystallization or glass transition temperature.
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Perform a second heating scan at 10 °C/min to observe the phase transitions.
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Analyze the DSC thermogram to determine the melting point and the nematic-to-isotropic transition temperature (clearing point).
B. Polarizing Optical Microscopy (POM)
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Place a small amount of the liquid crystal sample on a clean microscope slide.
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Cover the sample with a clean coverslip.
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Place the slide on a hot stage attached to the polarizing microscope.
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Heat the sample to its isotropic phase.
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Slowly cool the sample while observing through the crossed polarizers.
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Note the temperature at which the nematic phase appears (formation of birefringent textures).
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Continue cooling and note the temperature at which the sample crystallizes or solidifies.
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Observe and record the characteristic textures of the nematic phase (e.g., schlieren, marbled).
Visualizations
Experimental Workflow for Enhancing Nematic Stability
Caption: Workflow for enhancing the nematic phase stability of this compound.
Troubleshooting Logic for Absent Nematic Phase
Caption: Troubleshooting flowchart for an absent nematic phase in experiments.
References
- 1. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. dakenchem.com [dakenchem.com]
- 3. Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]
- 5. webs.ucm.es [webs.ucm.es]
- 6. OPG [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. Optical properties – observing defects [doitpoms.ac.uk]
Technical Support Center: 4-Cyanophenyl 4-butylbenzoate (4CB) Liquid Crystal Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanophenyl 4-butylbenzoate (also known as 4CB) liquid crystal cells. Our aim is to help you resolve common alignment issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common visual defects I might see in my 4CB cells, and what do they indicate?
A1: Visual defects in your liquid crystal cell are primary indicators of alignment issues. Common defects include disclination lines (thin, dark lines), a patchy or non-uniform appearance when viewed between crossed polarizers, and areas that remain dark even when a voltage is applied. These often point to problems with the alignment layer, cell gap uniformity, or contamination.
Troubleshooting Steps:
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Microscopic Inspection: Use a polarized optical microscope to categorize the defects. Disclination lines suggest issues with the anchoring energy or surface topology. Patchy domains can indicate contamination or an uneven alignment layer.
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Alignment Layer Check: Re-examine your alignment layer preparation process. For rubbed polyimide layers, ensure consistent rubbing pressure and direction. For photo-alignment, check the exposure dosage and polarization.
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Cell Cleaning: Ensure substrates are meticulously cleaned before applying the alignment layer. Any particulate matter or organic residue can disrupt the liquid crystal anchoring.
Q2: My 4CB cells show poor contrast or a high off-state transmission. What is the likely cause?
A2: Poor contrast or a "leaky" dark state often results from incomplete or non-uniform alignment of the liquid crystal molecules with the alignment layer. This means the liquid crystal director is not perfectly parallel (for planar alignment) or perpendicular (for homeotropic alignment) to the substrate surface in the off-state.
Troubleshooting Flowchart:
Technical Support Center: Purification of 4-Cyanophenyl 4-butylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the post-synthesis purification of 4-Cyanophenyl 4-butylbenzoate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent. | Insufficient solvent. | Add small aliquots of hot solvent until the solid dissolves. |
| Incorrect solvent choice. | Ensure you are using a suitable solvent system like ethanol/water. | |
| Product "oils out" instead of crystallizing. | Solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a different solvent system. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again. |
| Solution is supersaturated and requires nucleation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. | |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration quickly. | |
| Crystals were washed with a solvent that was not ice-cold. | Always use a minimal amount of ice-cold solvent for washing the collected crystals. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities. | Incorrect mobile phase polarity. | Optimize the mobile phase composition. For this compound on silica gel, start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Column was overloaded with crude product. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product is not eluting from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. | |
| Cracks or bubbles in the silica gel bed. | Column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| Heat generated from the solvent mixing with the silica gel. | Pack the column using a slurry method and allow it to cool and settle before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. In a Fischer esterification, you can expect unreacted starting materials: 4-butylbenzoic acid and 4-cyanophenol. If an acid catalyst like sulfuric acid is used, it needs to be neutralized and removed. In syntheses using an acyl chloride (4-butylbenzoyl chloride), the primary impurity would be the corresponding carboxylic acid from hydrolysis, in addition to any unreacted 4-cyanophenol.
Q2: Which purification method is best for this compound?
A2: Both recrystallization and column chromatography can be effective. Recrystallization is often preferred for its simplicity and scalability if the impurity profile is not complex. Column chromatography is more suitable for separating mixtures with multiple components or impurities with similar solubility to the desired product.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of ethanol and water is commonly used. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent to separate the product from less polar and more polar impurities.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring your column. Use the same solvent system for TLC as you are using for the column to track the separation of your product from impurities. Staining with a UV lamp is effective for visualizing the aromatic compounds.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
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Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Recrystallization | Solvent System: Ethanol/Water | >99% | 70-90% |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | >99.5% | 60-85% |
Purification Method Selection Workflow
Caption: A flowchart to guide the selection of an appropriate purification method.
Technical Support Center: Broadening the Nematic Range of 4-Cyanophenyl 4-butylbenzoate Mixtures
This technical support center provides researchers, scientists, and drug development professionals with strategies, experimental protocols, and troubleshooting guidance for broadening the nematic range of liquid crystal mixtures containing 4-Cyanophenyl 4-butylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for broadening the nematic range of a liquid crystal like this compound?
A1: The most common and effective strategy is the formation of eutectic mixtures. A eutectic mixture is a mixture of two or more components that melt and solidify at a single, lower temperature than the melting points of the individual components. By carefully selecting and combining this compound with other liquid crystalline compounds, it is possible to significantly suppress the crystallization temperature and, in some cases, slightly elevate the clearing (nematic-to-isotropic) temperature, thereby broadening the operational nematic range.
Q2: What types of compounds are suitable for creating eutectic mixtures with this compound?
A2: Compounds with similar molecular structures but different alkyl chain lengths or core structures are excellent candidates. Cyanobiphenyls, such as 4'-pentyl-4-cyanobiphenyl (5CB), and other 4-cyanophenyl 4-alkylbenzoates (e.g., the heptyl homologue) are highly suitable.[1] Cyanoesters, like this compound, are miscible in all proportions with alkyl and alkoxy cyanobiphenyls, which allows for the creation of stable nematic phases without the induction of an undesirable smectic phase.[1]
Q3: How does the composition of the mixture affect the nematic range?
A3: The nematic range of the mixture is highly dependent on the molar ratio of its components. As the composition is varied, the melting and clearing points of the mixture change. A phase diagram is typically used to map these transition temperatures as a function of composition. The composition with the lowest melting point is the eutectic point, which often provides the broadest nematic range.
Q4: Can additives be used to broaden the nematic range?
A4: While the primary method is creating eutectic mixtures, certain non-mesogenic additives can influence the phase behavior. However, their effect is often less predictable. Some additives might disrupt the crystalline packing, thus lowering the melting point, but they can also potentially lower the clearing point by disrupting the nematic order. Careful screening of additives is necessary to find a suitable candidate that broadens the nematic range.
Troubleshooting Guides
Issue 1: The prepared mixture crystallizes at a higher temperature than expected, resulting in a narrow or non-existent nematic range.
-
Possible Cause 1: Incorrect Component Ratio. The mixture composition may be far from the eutectic point.
-
Solution: Systematically prepare a series of mixtures with varying molar ratios of the components (e.g., in 10% increments) to identify the eutectic composition. Characterize each mixture using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) to determine the phase transition temperatures and map out the phase diagram.
-
-
Possible Cause 2: Impurities in the components. Impurities can act as nucleation sites, promoting crystallization.
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Solution: Ensure that the starting materials, including this compound and its mixing partners, are of high purity. If necessary, purify the components by recrystallization or chromatography before preparing the mixture.
-
-
Possible Cause 3: Incomplete Mixing. If the components are not homogeneously mixed, regions with higher concentrations of one component may crystallize out.
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Solution: When preparing the mixture in the isotropic phase, ensure thorough mixing by gentle agitation or stirring for a sufficient period before cooling.
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Issue 2: The mixture exhibits a smectic phase, which is not desired.
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Possible Cause: Inappropriate mixing partner. Some liquid crystal compounds are prone to forming smectic phases, and this tendency can be induced in mixtures.
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Solution: Avoid mixing this compound with compounds known to have strong smectogenic properties. Cyanobiphenyls with shorter alkyl chains are generally good choices to avoid smectic phase induction.[1] If a smectic phase is observed, consider using a different mixing partner or adding a third component that can suppress the smectic phase.
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Issue 3: The clearing point (nematic-to-isotropic transition temperature) of the mixture is significantly lower than expected.
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Possible Cause 1: Degradation of components. The liquid crystal components may have degraded due to exposure to high temperatures, moisture, or UV light.
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Solution: Handle the liquid crystals in a clean, dry, and inert atmosphere (e.g., a nitrogen-filled glovebox) if possible. Avoid prolonged exposure to temperatures well above the clearing point. Store the materials in a dark, cool, and dry place.
-
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Possible Cause 2: Presence of non-mesogenic impurities. Non-liquid crystalline impurities will lower the clearing point of the mixture.
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Solution: Use high-purity components. If the purity is in doubt, purification is recommended.
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Data Presentation
Table 1: Example of a Nematic Liquid Crystal Mixture Composition
| Component | Molar Ratio | Purpose |
| 4'-cyanophenyl-4-n-heptylbenzoate | 40% | Primary component with a high clearing point. |
| 4-cyano-4'-n-pentylbiphenyl (5CB) | 40% | Eutectic-forming partner to lower melting point. |
| 4'-n-pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate | 20% | Additive to suppress smectic phase. |
This mixture was found to have a broad nematic range at 25°C.[1]
Table 2: Phase Transition Temperatures of Potential Mixture Components
| Compound | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |
| 4-cyano-4'-pentylbiphenyl (5CB) | 22.5 | 35.0 | 12.5 |
| 4'-cyanophenyl-4-n-heptylbenzoate | 44-45 | ~55 | ~10 |
Experimental Protocols
Protocol 1: Preparation of a Binary Liquid Crystal Mixture
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Calculate Molar Ratios: Determine the desired molar percentages of this compound and the chosen mixing partner (e.g., 5CB).
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Weighing: Accurately weigh the required mass of each component into a clean glass vial.
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Heating and Mixing: Place the vial on a hot plate and heat it to a temperature approximately 10°C above the clearing point of the higher-clearing component. This will bring the mixture into the isotropic phase.
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Homogenization: Gently stir the molten mixture for 10-15 minutes to ensure complete homogenization. Avoid vigorous stirring that could introduce air bubbles.
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Cooling: Slowly cool the mixture to room temperature. The mixture is now ready for characterization.
Protocol 2: Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into a clean aluminum DSC pan. Hermetically seal the pan to prevent sample loss.
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Thermal Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
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Equilibrate the sample at a temperature above its expected clearing point (e.g., 80°C).
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Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below its expected crystallization point (e.g., -20°C).
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Heat the sample at the same controlled rate back to the initial temperature.
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Data Analysis: Analyze the resulting thermogram. The peaks on the heating and cooling curves correspond to the phase transitions. The onset of the melting peak on heating is typically taken as the melting point, and the peak maximum of the nematic-to-isotropic transition is taken as the clearing point.
Visualizations
Caption: Experimental workflow for developing and optimizing nematic liquid crystal mixtures.
Caption: Logical relationship for broadening the nematic range via a eutectic mixture strategy.
References
Technical Support Center: Purification of 4-Cyanophenyl 4-butylbenzoate for Display Applications
Welcome to the technical support center for the purification of 4-Cyanophenyl 4-butylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this liquid crystal for display applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing ionic impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to specific questions you may encounter during your experiments.
Q1: What are the common sources of ionic impurities in synthesized this compound?
A1: Ionic impurities in this compound can originate from several sources during synthesis and handling:
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Synthesis Byproducts: If a Steglich esterification is used, unreacted starting materials (4-butylbenzoic acid and 4-cyanophenol), the coupling reagent (e.g., dicyclohexylcarbodiimide - DCC), and the catalyst (e.g., 4-dimethylaminopyridine - DMAP) can be present. A common byproduct is dicyclohexylurea (DCU), which is formed from DCC.[1][2][3][4]
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Inorganic Salts: Traces of inorganic salts can be introduced from reagents, solvents, or glassware. Common inorganic ions found in liquid crystals include Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻, and NO₃⁻.[5]
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Environmental Contamination: Exposure to the environment can introduce moisture and other contaminants.
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Degradation: The liquid crystal material itself can degrade over time, especially when exposed to heat, UV light, or high electric fields, generating organic ions.[6]
Q2: My purified this compound still shows high conductivity. What should I do?
A2: High conductivity indicates the presence of mobile ionic impurities. If you have already performed a primary purification step like recrystallization, consider the following:
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Multiple Purification Steps: A single purification method may not be sufficient. A combination of techniques, such as recrystallization followed by column chromatography or zone refining, is often more effective.
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Choice of Purification Method:
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Recrystallization: Ensure you are using an appropriate solvent system. The ideal solvent will dissolve the compound well when hot but poorly when cold.[7][8] Experiment with different solvents or solvent mixtures.
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Column Chromatography: This is effective for removing byproducts with different polarities, such as DCU from a Steglich reaction.
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Ion Exchange Chromatography: This technique specifically targets and removes ionic impurities.[9][10][11][12][13]
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Zone Refining: This is a highly effective method for achieving ultra-high purity by segregating impurities in a molten zone.[6][14][15][16][17]
-
Q3: I am having trouble with the recrystallization of this compound. What are some common issues and solutions?
A3: Recrystallization can be a tricky process. Here are some common problems and how to troubleshoot them:
-
Oiling Out: The compound separates as an oil instead of crystals. This can happen if the cooling is too rapid or if the impurity level is high.
-
Solution: Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent system might also be necessary.[18]
-
-
No Crystal Formation: The solution remains clear even after cooling.
-
Low Recovery: The yield of purified crystals is very low.
-
Solution: You may have used too much solvent. Try to use the minimum amount of hot solvent necessary to dissolve the compound. Also, ensure the solution is sufficiently cooled to maximize crystal precipitation.[7]
-
Q4: How can I effectively remove dicyclohexylurea (DCU) after a Steglich esterification?
A4: DCU is a common byproduct of DCC-mediated esterifications and can be challenging to remove due to its low solubility in many organic solvents.
-
Filtration: A significant portion of DCU can often be removed by filtration as it is largely insoluble in many reaction solvents.
-
Column Chromatography: This is a very effective method for separating this compound from the more polar DCU. A silica gel column with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is a good starting point.
-
Solvent Washing: Washing the crude product with a solvent in which DCU is sparingly soluble but the desired ester is soluble can be effective.
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, hexane, toluene, and mixtures thereof) at room temperature and at their boiling points.
-
An ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A common choice for esters is an alcohol or a hydrocarbon/ester mixture.[19]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Column Chromatography Purification
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The effectiveness of purification can be quantified by measuring the electrical resistivity of the liquid crystal. An increase in resistivity corresponds to a decrease in ionic impurity concentration.
| Purification Step | Typical Resistivity (Ω·cm) | Purity Improvement |
| Crude Product | 10⁸ - 10⁹ | - |
| After Recrystallization | 10¹⁰ - 10¹¹ | 100 - 1000x |
| After Column Chromatography | 10¹¹ - 10¹² | 10 - 100x (post-recrystallization) |
| After Zone Refining | > 10¹³ | > 10x (post-chromatography) |
Note: These are typical values for liquid crystals and the actual improvement will depend on the nature and concentration of the impurities.
Visualizations
Caption: A typical multi-step purification workflow for this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Ion chromatography - Wikipedia [en.wikipedia.org]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 14. Zone Refining | Research Starters | EBSCO Research [ebsco.com]
- 15. zone melting& refining – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 16. Zone melting - Wikipedia [en.wikipedia.org]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. Tips & Tricks [chem.rochester.edu]
controlling the helical pitch in chiral doped 4-Cyanophenyl 4-butylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chiral doped 4-Cyanophenyl 4-butylbenzoate (4CB) liquid crystal systems. Our goal is to help you effectively control the helical pitch in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and characterization of chiral doped 4CB liquid crystal mixtures.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Helical Pitch Measurements | 1. Non-uniform concentration of the chiral dopant.2. Temperature fluctuations during measurement.3. Inaccurate measurement of the chiral dopant concentration.4. Contamination of the liquid crystal or dopant. | 1. Ensure thorough mixing of the dopant in the 4CB host, preferably in the isotropic phase. Use a vortex mixer or ultrasonication for a homogeneous mixture.2. Use a temperature-controlled stage for all measurements. Allow the sample to thermally equilibrate before taking readings.3. Use a high-precision balance for weighing the components. Prepare a stock solution of the chiral dopant to ensure accurate dilutions.4. Use high-purity 4CB and chiral dopant. Clean all glassware and equipment thoroughly. |
| Difficulty in Achieving Uniform Planar Alignment | 1. Improper surface treatment of the glass substrates.2. Contamination on the substrate surface.3. Incorrect cell assembly pressure. | 1. Ensure the alignment layer (e.g., polyimide) is spin-coated uniformly and rubbed consistently in one direction.2. Clean substrates meticulously using a sequence of solvents (e.g., acetone, isopropanol) and a UV-ozone cleaner if available.3. Apply uniform and gentle pressure during cell assembly to maintain a consistent cell gap. |
| Observed Pitch Varies Significantly with Temperature | 1. Inherent temperature dependence of the chiral dopant's Helical Twisting Power (HTP).2. The operating temperature is near a phase transition of the mixture. | 1. Characterize the pitch at various temperatures to determine the temperature dependence. For applications requiring a stable pitch, consider using a mixture of two chiral dopants with opposite temperature dependencies to create a temperature-independent pitch.[1]2. Operate well within the nematic phase of the 4CB-dopant mixture. Determine the phase transition temperatures of your specific mixture using differential scanning calorimetry (DSC) or polarized optical microscopy. |
| Selective Reflection Peak is Weak or Broad | 1. Poor planar alignment of the liquid crystal.2. A wide distribution of helical pitches within the sample.3. The pitch length is outside the visible spectrum for selective reflection measurements. | 1. Optimize the surface alignment procedure as described above.2. Ensure a homogeneous mixture of the chiral dopant and 4CB.3. Adjust the concentration of the chiral dopant to bring the reflection band into the desired wavelength range. If the pitch is very long, consider using the Grandjean-Cano or fingerprint method for measurement.[2] |
Frequently Asked Questions (FAQs)
1. How does the concentration of a chiral dopant affect the helical pitch of this compound?
The helical pitch (P) of a chiral nematic liquid crystal is inversely proportional to the concentration (c) of the chiral dopant. This relationship is defined by the Helical Twisting Power (HTP) of the dopant, which is a measure of its ability to induce a helical twist in a nematic host.[3][4] The equation is:
P = 1 / (HTP * c)
Therefore, increasing the concentration of the chiral dopant will result in a shorter helical pitch.
2. What is Helical Twisting Power (HTP) and how is it determined?
Helical Twisting Power (HTP) is a quantitative measure of a chiral dopant's efficiency in inducing a helical structure in a nematic liquid crystal host.[4] It is a characteristic property of the dopant-host system. HTP is determined experimentally by preparing mixtures with known concentrations of the chiral dopant in the nematic host (in this case, this compound) and measuring the resulting helical pitch.[5] By plotting the inverse of the pitch (1/P) against the dopant concentration (c), the HTP can be calculated from the slope of the resulting line.
3. How does temperature influence the helical pitch?
The helical pitch of chiral doped 4CB can be temperature-dependent. For many systems, as the temperature increases, the helical pitch also increases.[6] However, the exact behavior depends on the specific chiral dopant used. Some dopants may cause the pitch to decrease with increasing temperature.[1] This temperature dependence arises from changes in the intermolecular interactions and the conformational changes of the chiral dopant and liquid crystal molecules.[6][7] It is crucial to characterize this dependence for any application where temperature stability is important.
4. What are the common methods to measure the helical pitch?
Several optical techniques are commonly used to measure the helical pitch:
-
Grandjean-Cano Wedge Method: This method involves placing the chiral nematic liquid crystal in a wedge-shaped cell. A series of disclination lines, known as Grandjean-Cano lines, appear where the twist of the director is discontinuous. The distance between these lines is related to the helical pitch.[8]
-
Fingerprint Method: In a homeotropically aligned cell, the helical axis lies in the plane of the cell, creating a "fingerprint" texture when viewed under a polarizing microscope. The spacing between the stripes in this texture is equal to half the pitch.
-
Selective Reflection: For cholesteric liquid crystals with a pitch in the range of the wavelength of visible light, a distinct color will be reflected. The peak wavelength of this reflection is directly related to the pitch.[2]
-
Diffraction Method: A well-aligned chiral nematic liquid crystal can act as a diffraction grating. The pitch can be determined from the diffraction angle of a laser beam.
5. How can I achieve a temperature-independent helical pitch?
For applications requiring a stable pitch over a range of temperatures, a common strategy is to use a mixture of two or more chiral dopants.[1] By selecting dopants with opposite temperature dependencies—one that increases the pitch with temperature and one that decreases it—it is possible to create a mixture where the overall temperature dependence is minimized.[1] The exact ratio of the dopants needs to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Chiral Doped this compound Mixture
-
Materials: this compound (nematic host), chiral dopant, high-purity solvent (e.g., chloroform, if preparing a stock solution), sample vials.
-
Procedure:
-
Accurately weigh the desired amounts of this compound and the chiral dopant using a microbalance.
-
Place the components in a clean sample vial.
-
Heat the vial to a temperature above the nematic-isotropic transition temperature of this compound (Clearing point is typically around 47-48°C, but check the specifications of your material). The melting point is 67-69 °C.[9]
-
Ensure the mixture is in the isotropic phase (appears transparent and non-birefringent).
-
Mix thoroughly using a vortex mixer or by gentle agitation until the chiral dopant is completely dissolved and the mixture is homogeneous.
-
For very low concentrations, it is advisable to first prepare a concentrated stock solution of the chiral dopant in 4CB and then perform serial dilutions.
-
Cool the mixture slowly back to the nematic phase.
-
Protocol 2: Measurement of Helical Pitch using the Grandjean-Cano Wedge Method
-
Materials: Wedge cell (two glass slides with a spacer at one end), prepared chiral doped 4CB mixture, polarizing optical microscope, monochromatic light source (optional).
-
Procedure:
-
Ensure the inner surfaces of the wedge cell have a planar alignment layer (e.g., rubbed polyimide).
-
Fill the wedge cell with the chiral doped 4CB mixture in its isotropic phase via capillary action.
-
Place the filled cell on a temperature-controlled stage of a polarizing microscope and allow it to cool into the nematic phase.
-
Observe the sample between crossed polarizers. A series of parallel lines (Grandjean-Cano disclinations) will be visible, running parallel to the edge of the spacer.
-
Measure the spacing (L) between adjacent disclination lines.
-
The helical pitch (P) is calculated using the formula: P = 2 * L * tan(α), where α is the wedge angle. For small angles, this can be approximated as P ≈ 2 * L * α (with α in radians).
-
Visualizations
Caption: Experimental workflow for determining helical pitch using the Grandjean-Cano wedge method.
Caption: Logical relationship between key experimental parameters and the resulting helical pitch.
References
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dakenchem.com [dakenchem.com]
- 5. OPG [opg.optica.org]
- 6. Temperature dependence of the pitch in chiral lyotropic chromonic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-CYANOPHENYL 4-N-BUTYLBENZOATE CAS#: 38690-77-6 [chemicalbook.com]
minimizing voltage threshold in 4-Cyanophenyl 4-butylbenzoate based displays
Technical Support Center: 4-Cyanophenyl 4-butylbenzoate Displays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to minimize the voltage threshold in displays based on this compound and similar nematic liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What is the threshold voltage (Vth) in a nematic liquid crystal display?
A1: The threshold voltage (Vth) is the minimum voltage required to initiate the reorientation of liquid crystal molecules when an electric field is applied. This reorientation, known as the Fréedericksz transition, is the fundamental principle behind the operation of most nematic liquid crystal displays (LCDs).[1][2] Below this voltage, the liquid crystal director remains in its initial, undistorted state as determined by the alignment layers on the cell surfaces.[2] The transition causes a change in the optical properties of the liquid crystal layer, such as its birefringence, which allows for the modulation of light.[1]
Q2: What are the primary factors that determine the threshold voltage?
A2: The threshold voltage (Vth) for a nematic liquid crystal in a standard planar cell is primarily determined by three material properties: the elastic constants of the liquid crystal, its dielectric anisotropy (Δε), and the thickness of the display cell. The relationship can be generally expressed by the formula for the splay mode Fréedericksz transition:
-
Elastic Constants (Kii): These constants (K11 for splay, K22 for twist, and K33 for bend) represent the energy required to deform the liquid crystal director from its uniform alignment.[3] A lower splay elastic constant (K11) will result in a lower threshold voltage.[4]
-
Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥).[5] For materials like this compound, which have a positive dielectric anisotropy (Δε > 0), a larger Δε leads to a stronger coupling with the electric field and thus a lower threshold voltage.[6]
-
Cell Thickness (d): In many configurations, the threshold voltage is inversely proportional to the cell thickness.[6] However, in very thin cells (typically < 3 µm), effects like space charge polarization and enhanced orientational order can lead to a significant increase in the measured threshold voltage compared to thicker cells.[6]
Q3: How can the threshold voltage of a this compound based display be minimized?
A3: Minimizing the threshold voltage is crucial for low-power applications. Several strategies can be employed:
-
Material Formulation (Mixing): Create eutectic mixtures by blending this compound with other liquid crystal compounds.[7] Adding constituents with a high positive dielectric anisotropy, such as fluorinated compounds, can significantly increase the overall Δε of the mixture and thereby reduce Vth.[8] For instance, mixing cyanobiphenyls with cyano-ester liquid crystals has been shown to produce compositions that can be actuated at low voltages.[9]
-
Nanoparticle Doping: Doping the liquid crystal with certain nanoparticles is an effective method. For example, adding a small weight percentage of graphene oxide (GO) flakes to a similar nematic liquid crystal (5CB) has been shown to decrease the threshold voltage.[10] This effect is attributed to factors like disrupted planar alignment and a potential decrease in the elastic constants.[10] Other nanoparticles, such as carboxylated nanodiamonds, can also lower Vth by reducing rotational viscosity and trapping mobile ions.[11]
-
Molecular Engineering: Modifying the molecular structure of the liquid crystal itself can lower Vth. For example, introducing a fluorine atom to the cyanophenyl ring (e.g., in 4-cyano-3-fluorophenyl 4-butylbenzoate) can lead to a very high dielectric anisotropy, enabling threshold voltages below 0.4 V.[8]
Troubleshooting Guide
Issue: My measured threshold voltage is significantly higher than expected.
-
Potential Cause 1: Cell Thickness Effects.
-
Explanation: If you are using very thin cells (< 3 µm), the threshold voltage can be considerably enhanced.[6] This is partly due to an increase in the orientational order parameter and the screening effect from space charge polarization in thin cells.[6]
-
Solution: Verify your results using a thicker cell (e.g., > 7 µm) to see if the Vth decreases to the expected value. If thin cells are required, you may need to compensate by using a liquid crystal mixture with a higher dielectric anisotropy or lower elastic constant.
-
-
Potential Cause 2: Ionic Contamination.
-
Explanation: Mobile ions within the liquid crystal layer can drift under an applied field, creating an internal field that opposes the external one. This "screening" effect requires a higher external voltage to achieve the Fréedericksz transition. The density of ions tends to increase with temperature.[6]
-
Solution: Ensure high purity of the liquid crystal material. Use fresh, high-purity this compound and clean substrates. Doping with nanoparticles that act as ion-trapping agents can also mitigate this issue.[11]
-
-
Potential Cause 3: Incorrect Material Parameters.
-
Explanation: The Vth is directly dependent on the splay elastic constant (K11) and dielectric anisotropy (Δε). These values are temperature-dependent.[12] Using literature values for a different temperature than your experiment will lead to inaccurate predictions.
-
Solution: Characterize your specific liquid crystal mixture at the operating temperature of your experiment. Perform dielectric spectroscopy to measure Δε and electro-optical or capacitive methods to determine K11.[12][13]
-
Issue: The transition from the OFF state to the ON state is not sharp (it is gradual).
-
Potential Cause 1: Cell Thickness.
-
Explanation: Experiments have shown that the voltage-transmission curve for the Fréedericksz transition is significantly less steep in thin cells compared to thicker ones.[6] For example, the transition in a 16 µm cell was observed to be about 6 times sharper than in a 1.4 µm cell.[6]
-
Solution: If a sharp transition is critical, consider using a thicker liquid crystal cell. If a thin cell is necessary, this gradual transition may be an inherent property that needs to be accounted for in the device's driving scheme.
-
-
Potential Cause 2: Surface Anchoring Conditions.
-
Explanation: The interaction between the liquid crystal and the alignment layers (anchoring energy) affects how easily the molecules reorient. Weak anchoring can lead to a less defined transition.
-
Solution: Ensure your alignment layer (e.g., rubbed polyimide) is prepared consistently and provides strong, uniform anchoring.
-
Issue: My threshold voltage measurements are inconsistent between samples.
-
Potential Cause 1: Variation in Cell Thickness.
-
Explanation: Vth is sensitive to the cell gap 'd'. Even small variations in 'd' between different cells will lead to different Vth values.
-
Solution: Use high-precision spacers to construct your cells. Measure the thickness of each cell individually using interferometry or a spectrometer before filling it with the liquid crystal.
-
-
Potential Cause 2: Inconsistent Doping Concentration.
-
Explanation: If you are using dopants, achieving a uniform dispersion is critical. Aggregation or non-uniform concentration of nanoparticles will lead to variable electro-optical properties across the cell and between different samples.
-
Solution: Use an appropriate solvent to disperse the dopant in the liquid crystal, followed by thorough mixing (e.g., ultrasonication) and solvent evaporation under vacuum to ensure a homogeneous composite.[11]
-
Quantitative Data
Table 1: Summary of Factors Influencing Threshold Voltage (Vth)
| Parameter | Relationship with Vth | Rationale | Key Reference |
| Splay Elastic Constant (K11) | Proportional (Vth ∝ √K11) | Higher K11 means the LC is "stiffer" and requires more energy (voltage) to deform. | [3][4] |
| Dielectric Anisotropy (Δε) | Inversely Proportional (Vth ∝ 1/√Δε) | A larger Δε results in a stronger torque from the electric field, causing reorientation at a lower voltage. | [14] |
| Cell Thickness (d) | Generally Inverse | In thicker cells, the relationship holds. However, in very thin cells (<3µm), Vth can increase significantly. | [6] |
| Temperature | Complex | Temperature affects both Δε and K11. Typically, as temperature approaches the nematic-isotropic transition, both parameters decrease, leading to a complex effect on Vth. | [12] |
| Ionic Impurities | Increases Vth | Ions create a screening field that counteracts the applied external field, requiring a higher voltage for switching. | [6] |
Experimental Protocols
Protocol 1: Measurement of Freedericksz Threshold Voltage (Electro-Optical Method)
This protocol describes the measurement of Vth by observing the change in light transmission through the liquid crystal cell placed between crossed polarizers.
1. Apparatus Setup:
-
Light Source: He-Ne laser or a stable LED.
-
Polarizers: A polarizer and an analyzer.
-
LC Cell Holder: With temperature control (e.g., a hot stage).
-
LC Cell: Constructed from ITO-coated glass plates with a planar alignment layer (e.g., rubbed polyimide).
-
Function Generator: To apply a sinusoidal or square wave AC voltage (typically >1 kHz to avoid ionic effects).
-
Photodetector: To measure the transmitted light intensity.
-
Oscilloscope or Voltmeter: To monitor the applied voltage and photodetector output.
2. Procedure:
-
Place the LC cell in the temperature-controlled holder.
-
Position the cell between the two polarizers, which are crossed at 90° to each other.
-
Align the rubbing direction of the LC cell at 45° to the transmission axes of both the polarizer and analyzer to achieve maximum contrast. In this "dark state," minimum light should be transmitted without an applied voltage.
-
Connect the function generator to the ITO electrodes of the cell.
-
Slowly increase the amplitude of the AC voltage applied to the cell, starting from 0 V.
-
Simultaneously, record the intensity of the transmitted light using the photodetector.
-
Plot the transmitted light intensity as a function of the applied voltage (Vrms).
-
The threshold voltage (Vth) is identified as the voltage at which the transmitted intensity begins to sharply increase from the baseline dark state.[15]
Protocol 2: Characterization using Dielectric Spectroscopy
This protocol is used to measure the dielectric anisotropy (Δε), a key parameter for calculating and understanding Vth.
1. Apparatus Setup:
-
Impedance Analyzer or LCR Meter: Capable of measuring capacitance and dielectric loss over a range of frequencies (e.g., 50 Hz to 5 MHz).[11]
-
LC Cell Holder: With temperature control.
-
Two LC Cells:
-
One cell with planar alignment (director parallel to the substrates).
-
One cell with homeotropic alignment (director perpendicular to the substrates).
-
Both cells must have a precisely known electrode area (A) and thickness (d).
-
-
Voltage Source: To apply a small AC probing voltage.
2. Procedure:
-
Measure Perpendicular Permittivity (ε⊥):
-
Place the planar-aligned cell in the holder at the desired temperature.
-
Apply a small AC voltage (e.g., 0.1 V) at a frequency where ε⊥ is constant (typically around 1-10 kHz).
-
Measure the capacitance of the cell (C⊥).
-
Calculate ε⊥ using the formula for a parallel plate capacitor: ε⊥ = (C⊥ * d) / (ε₀ * A) , where ε₀ is the permittivity of free space.
-
-
Measure Parallel Permittivity (ε∥):
-
Place the homeotropic-aligned cell in the holder at the same temperature.
-
Measure the capacitance of this cell (C∥) under the same conditions.
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A) .
-
-
Calculate Dielectric Anisotropy (Δε):
-
Subtract the perpendicular component from the parallel component: Δε = ε∥ - ε⊥ .[14] This value can then be used in the theoretical calculation of the threshold voltage.
-
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Fréedericksz transition - Wikipedia [en.wikipedia.org]
- 3. web.mit.edu [web.mit.edu]
- 4. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. surajitdhara.in [surajitdhara.in]
- 7. dakenchem.com [dakenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of liquid crystal displays and related improvements to their performances [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to 4-Cyanophenyl 4-butylbenzoate and Other Cyanobiphenyl Derivatives for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the physicochemical and electro-optical properties of 4-Cyanophenyl 4-butylbenzoate and other prominent cyanobiphenyl derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document summarizes key performance indicators, presents detailed experimental protocols, and visualizes essential concepts to aid in the selection of appropriate liquid crystalline materials.
Introduction
Cyanobiphenyl derivatives are a cornerstone in the field of liquid crystal technology due to their remarkable electro-optical properties, chemical stability, and accessible synthesis routes. This compound belongs to the cyanophenyl benzoate class of liquid crystals, which are structurally related to the well-known 4'-alkyl-4-cyanobiphenyls (nCBs). Both classes of compounds are characterized by a rigid core and a terminal cyano group, which imparts a strong dipole moment and leads to a positive dielectric anisotropy, a crucial property for display applications. This guide will objectively compare the performance of this compound with its cyanobiphenyl counterparts, supported by experimental data.
Molecular Structures
The molecular architecture of these compounds is fundamental to their liquid crystalline behavior. The rigid biphenyl or phenyl benzoate core provides the necessary anisotropy, while the flexible alkyl chain influences the melting point and mesophase range.
Caption: Molecular structures of this compound and 5CB.
Physicochemical Properties: A Comparative Analysis
The performance of a liquid crystal is determined by its physical and electro-optical properties. The following tables summarize key quantitative data for this compound and a selection of 4'-alkyl-4-cyanobiphenyls (nCBs) for easy comparison.
Phase Transition Temperatures and Enthalpies
The transition temperatures define the operational range of the liquid crystal, while the enthalpy of transition provides insight into the energetic changes associated with the phase change.
| Compound | Abbreviation | Alkyl Chain (n) | Tm (°C) | TN-I (°C) | ΔHm (kJ/mol) | ΔHN-I (J/mol) |
| This compound | 4CPB | 4 | 55.0 | 45.0 (Monotropic) | - | - |
| 4'-butyl-4-cyanobiphenyl | 4CB | 4 | 47.5 | 16.5 (Monotropic) | - | - |
| 4'-pentyl-4-cyanobiphenyl | 5CB | 5 | 24.0 | 35.3 | 19.3 | 582 |
| 4'-hexyl-4-cyanobiphenyl | 6CB | 6 | 14.5 | 29.0 | 16.6 | 565 |
| 4'-heptyl-4-cyanobiphenyl | 7CB | 7 | 30.0 | 42.8 | 21.8 | 611 |
| 4'-octyl-4-cyanobiphenyl | 8CB | 8 | 21.5 | 40.5 | 19.1 | 565 |
Note: Data compiled from various sources. Tm = Melting Point (Crystal to Nematic/Smectic), TN-I = Nematic to Isotropic Transition (Clearing Point). Monotropic transitions are observed only upon cooling.
Dielectric Anisotropy and Birefringence
Dielectric anisotropy (Δε) and birefringence (Δn) are critical parameters for display applications, influencing the threshold voltage and contrast ratio, respectively.
| Compound | Abbreviation | Δε (at 25°C, 1 kHz) | Δn (at 25°C, 589 nm) |
| This compound | 4CPB | Positive (qualitative) | - |
| 4'-pentyl-4-cyanobiphenyl | 5CB | +11.0 | 0.19 |
| 4'-hexyl-4-cyanobiphenyl | 6CB | +10.0 | 0.17 |
| 4'-heptyl-4-cyanobiphenyl | 7CB | +9.4 | 0.16 |
| 4'-octyl-4-cyanobiphenyl | 8CB | +8.5 | 0.15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the key characterization techniques cited in this guide.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is via Fischer-Speier esterification.
Reactants:
-
4-butylbenzoic acid
-
4-cyanophenol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
Procedure:
-
A mixture of 4-butylbenzoic acid (1 equivalent), 4-cyanophenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: Fischer-Speier esterification workflow for this compound.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC furnace.
-
The temperature is scanned over a desired range (e.g., -50 °C to 100 °C) at a constant heating and cooling rate (e.g., 5-10 °C/min).
-
The heat flow to the sample is recorded as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of transition.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Polarized Optical Microscopy (POM)
POM is a fundamental technique for identifying liquid crystal phases and observing their textures.
Instrumentation:
-
Polarizing Optical Microscope with a hot stage
Procedure:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on the hot stage of the polarizing microscope.
-
The sample is heated to its isotropic phase to ensure a uniform history.
-
The sample is then slowly cooled, and the textures are observed through the crossed polarizers.
-
Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures (e.g., Schlieren, focal conic) that allow for their identification.
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Caption: Workflow for Polarized Optical Microscopy (POM) analysis.
Discussion
The comparison of this compound with the nCB series reveals several key differences and similarities. The presence of the ester linkage in the cyanophenyl benzoate structure can influence the melting point and the stability of the mesophase. While both classes of compounds exhibit a strong positive dielectric anisotropy due to the terminal cyano group, the magnitude can be modulated by the electronic nature of the core. The alkyl chain length in both series plays a crucial role in determining the specific mesophases exhibited and their temperature ranges. The choice between a cyanophenyl benzoate and a cyanobiphenyl will ultimately depend on the specific requirements of the application, such as the desired operating temperature range, dielectric properties, and birefringence.
Conclusion
This guide provides a foundational comparison of this compound and other cyanobiphenyl derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field of liquid crystals. Further detailed studies on the complete homologous series of 4-cyanophenyl 4-alkylbenzoates are encouraged to provide a more comprehensive understanding of their structure-property relationships and to expand the library of available liquid crystalline materials for advanced applications.
References
Validating Thermodynamic Data of 4-Cyanophenyl 4-butylbenzoate: A Comparative Guide Using Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, the accurate characterization of the thermodynamic properties of liquid crystals like 4-Cyanophenyl 4-butylbenzoate is crucial for ensuring product stability and performance. Differential Scanning Calorimetry (DSC) is a primary analytical technique for this purpose, providing precise measurements of phase transition temperatures and associated enthalpy changes. This guide offers a framework for validating the thermodynamic data of this compound by comparing available data with data from alternative analytical methods and closely related compounds.
Due to a scarcity of comprehensive, publicly available DSC data for this compound, this guide will also leverage data from a structurally similar compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, to illustrate the validation process.
Comparative Thermodynamic Data
The validation of thermodynamic data relies on comparing experimental results with established literature values or data obtained from complementary analytical techniques. Below is a summary of available data for this compound and a more detailed dataset for its fluorinated analog, which serves as a useful benchmark.
| Compound | Property | Value | Analytical Method |
| This compound | Melting Point | 67-69 °C[1] | Not Specified (lit.) |
| Molecular Formula | C18H17NO2[2][3] | - | |
| Molecular Weight | 279.34 g/mol [2] | - | |
| 4-cyano-3-fluorophenyl 4-butylbenzoate | Melting Temperature (Crystal I) | 288.43 K (15.28 °C)[4] | Adiabatic Calorimetry |
| Enthalpy of Fusion (Crystal I) | 22.22 kJ·mol⁻¹[4] | Adiabatic Calorimetry | |
| Nematic to Isotropic Transition (Clearing) | 279.4 K (6.25 °C)[4] | Microscopy | |
| Enthalpy of Clearing | 526 J·mol⁻¹[4] | Thermodynamic Functions |
Experimental Protocols
A standardized experimental protocol is essential for reproducible and validatable DSC measurements.
DSC Protocol for this compound Analysis
This protocol is based on general best practices for liquid crystal analysis.[5]
-
Sample Preparation :
-
Instrument Setup :
-
Place the sealed sample pan and an empty reference pan into the DSC instrument's sample holder.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a stable and inert atmosphere.
-
-
Thermal Program :
-
Equilibrate the sample at a starting temperature well below the expected first transition (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the final expected transition (e.g., 100°C).[6]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating cycle under the same conditions to analyze the thermal properties of the material after the initial melt.
-
-
Data Analysis :
-
The resulting DSC thermogram will plot heat flow against temperature.
-
Endothermic peaks during heating represent phase transitions such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid).
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Alternative Validation Techniques
To provide a comprehensive validation, DSC data should be corroborated with other analytical methods.
-
Polarized Optical Microscopy (POM) : A standard tool for identifying liquid crystal phases and their transition temperatures by observing changes in texture under a polarized light source.[7]
-
X-ray Diffraction (XRD) : Provides definitive information on the structure of different phases and helps to confirm the nature of the transitions observed in DSC.[7]
-
Adiabatic Calorimetry : While more complex, this technique can provide highly accurate heat capacity and enthalpy data, as demonstrated in the studies of the fluorinated analog.[4]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the data validation process.
Caption: Workflow for Thermodynamic Data Validation.
References
A Comparative Analysis of the Electro-Optical Properties of 4-Cyanophenyl 4-Alkylbenzoate Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electro-optical properties of 4-cyanophenyl 4-alkylbenzoate liquid crystal homologs, with a specific focus on the 4-butylbenzoate derivative (4CPBB). The information presented herein is intended to assist researchers in the selection and application of these materials for various electro-optical devices.
The 4-cyanophenyl 4-alkylbenzoate series is a well-studied class of nematic liquid crystals.[1] Their molecular structure, characterized by a rigid core and a flexible alkyl tail, gives rise to the desirable properties for liquid crystal behavior.[2] The terminal cyano group imparts a strong dipole moment, leading to a high positive dielectric anisotropy, which is crucial for their application in display technologies.[2][3]
Comparative Data of 4-Cyanophenyl 4-Alkylbenzoate Homologs
The following table summarizes key electro-optical and physical properties of 4-cyanophenyl 4-butylbenzoate and its homologs. The data has been compiled from various sources to provide a comparative overview.
| Homolog (Alkyl Chain) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic-Isotropic Transition Temperature (°C) |
| Propyl | 56131-49-8 | C₁₇H₁₅NO₂ | 265.31 | - | - |
| Butyl | 38690-77-6 | C₁₈H₁₇NO₂ | 279.33 | 67-69[4] | - |
| Pentyl | - | C₁₉H₁₉NO₂ | 293.36 | - | - |
| Hexyl | - | C₂₀H₂₁NO₂ | 307.38 | - | - |
| Heptyl | 38690-76-5 | C₂₁H₂₃NO₂ | 321.41 | 44-45[5] | - |
| Octyl | - | C₂₂H₂₅NO₂ | 335.44 | - | - |
| Decyl | - | C₂₄H₂₉NO₂ | 363.49 | - | - |
Key Electro-Optical Properties
Birefringence (Δn): Birefringence is a crucial optical property for liquid crystal displays, as it determines the phase shift of light passing through the material.[6][7][8] Materials with high birefringence are desirable for applications requiring thin display cells and fast response times.[9] The birefringence of liquid crystals is influenced by the molecular structure, particularly the length of the conjugated π-electron system.[9]
Dielectric Anisotropy (Δє): The dielectric anisotropy is the difference between the dielectric constants measured parallel and perpendicular to the molecular director. A large positive dielectric anisotropy is essential for low-voltage switching in twisted nematic and other field-effect liquid crystal displays.[3] The strong dipole moment of the cyano group in the 4-cyanophenyl 4-alkylbenzoate series results in a significant positive dielectric anisotropy.[2][3]
Experimental Protocols
The following are generalized methodologies for the characterization of the electro-optical properties of liquid crystals.
Determination of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. Phase transitions are observed as peaks or shifts in the baseline of the DSC thermogram.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min).
-
The temperatures corresponding to the onset and peak of the endothermic or exothermic transitions are recorded to determine the melting and clearing points.
-
Measurement of Refractive Indices and Birefringence
Method: Abbe Refractometer
-
Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection. For anisotropic materials like liquid crystals, measurements are taken for light polarized parallel and perpendicular to the molecular director.
-
Procedure:
-
A thin, homogeneously aligned liquid crystal cell is prepared by treating the surfaces of two glass slides with a polyimide alignment layer and rubbing them in a single direction.
-
The cell is filled with the liquid crystal sample by capillary action in its isotropic phase.
-
The cell is placed on the prism of a temperature-controlled Abbe refractometer.
-
The refractive indices for extraordinary (nₑ, light polarized parallel to the director) and ordinary (nₒ, light polarized perpendicular to the director) rays are measured at a specific wavelength of light (e.g., 589 nm).
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).
-
Measurement of Dielectric Anisotropy
Method: Dielectric Spectroscopy
-
Principle: This technique measures the dielectric properties of a material as a function of frequency. By applying an electric field parallel and perpendicular to the liquid crystal director, the principal dielectric constants (ε∥ and ε⊥) can be determined.
-
Procedure:
-
Two types of liquid crystal cells are prepared: a homogeneous cell for measuring ε⊥ and a homeotropic cell (director perpendicular to the substrate) for measuring ε∥.
-
The cells are filled with the liquid crystal sample.
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
The dielectric constants are calculated from the measured capacitance, the cell dimensions (area and thickness), and the capacitance of the empty cell.
-
The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular dielectric constants (Δε = ε∥ - ε⊥).
-
Visualizations
Molecular Structure and Property Relationship
The following diagram illustrates the general molecular structure of the 4-cyanophenyl 4-alkylbenzoate homologs and highlights the key components influencing their electro-optical properties.
Caption: Molecular components and their influence on properties.
Experimental Workflow for Electro-Optical Characterization
This diagram outlines the typical workflow for characterizing the electro-optical properties of a liquid crystal sample.
Caption: Workflow for electro-optical characterization.
References
- 1. Determination of the orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoate (n.CN) by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-CYANOPHENYL 4-N-BUTYLBENZOATE CAS#: 38690-77-6 [chemicalbook.com]
- 5. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of 4-Cyanophenyl 4-butylbenzoate in Twisted Nematic vs. In-Plane Switching Displays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of the nematic liquid crystal, 4-Cyanophenyl 4-butylbenzoate, when utilized in two of the most prevalent liquid crystal display (LCD) technologies: Twisted Nematic (TN) and In-Plane Switching (IPS). While direct, publicly available experimental data comparing this specific liquid crystal in both display modes is limited, this document extrapolates its likely performance based on its molecular properties and the fundamental operational principles of TN and IPS technologies.
Introduction to Display Technologies
Twisted Nematic (TN) Displays: TN technology is one of the earliest and most cost-effective LCD technologies. In a TN display, the liquid crystal molecules are arranged in a helical structure, twisting 90 degrees between two polarizers. When a voltage is applied, the electric field aligns the liquid crystal molecules perpendicular to the substrates, untwisting the helix and blocking the passage of light.
In-Plane Switching (IPS) Displays: Developed to overcome the viewing angle limitations of TN displays, IPS technology aligns the liquid crystal molecules parallel to the substrates. The electrodes are co-planar, and when a voltage is applied, the electric field switches the liquid crystal molecules in the same plane, hence the name "in-plane switching."
The Role of this compound
This compound is a member of the cyanophenyl benzoate family of liquid crystals. Its molecular structure, featuring a polar cyano (-CN) group, a rigid biphenyl core, and a flexible butyl tail, imparts the necessary properties for liquid crystal behavior. The strong dipole moment of the cyano group results in a positive dielectric anisotropy, which is crucial for the reorientation of the molecules in an electric field, a fundamental requirement for both TN and IPS displays. This compound is often a component in liquid crystal mixtures, where its properties are balanced with other liquid crystals to achieve optimal performance for specific applications.
Performance Comparison: TN vs. IPS
The performance of a liquid crystal in a display is determined by a combination of the liquid crystal's intrinsic properties and the architecture of the display itself. The following tables summarize the expected performance of a display utilizing a liquid crystal like this compound in both TN and IPS configurations. The values presented are typical for each technology and serve as a comparative baseline.
Table 1: Key Performance Metrics
| Performance Metric | Twisted Nematic (TN) | In-Plane Switching (IPS) |
| Viewing Angle | Narrow (Significant color and contrast shift at off-angles) | Wide (Consistent color and contrast up to 178°) |
| Contrast Ratio | Moderate (Typically 600:1 to 1200:1) | High (Typically 1000:1 or greater) |
| Response Time | Very Fast (Typically 1-5 ms) | Slower than TN (Typically 5-16 ms) |
| Color Reproduction | Limited (Often 6-bit + FRC, covering a smaller color gamut) | Excellent (Often true 8-bit or higher, wide color gamut) |
| Power Consumption | Lower | Higher (Requires a stronger backlight) |
| Manufacturing Cost | Low | High |
| Driving Voltage | Lower | Higher |
Table 2: Influence of this compound Properties
| LC Property | Relevance to Display Performance |
| Dielectric Anisotropy (Δε) | A positive Δε is essential for both TN and IPS. A larger Δε generally leads to a lower threshold voltage, which is advantageous for lower power consumption. |
| Birefringence (Δn) | The optical path difference (Δn·d) is a critical design parameter. Higher birefringence allows for a thinner cell gap (d), which can lead to faster response times. |
| Rotational Viscosity (γ₁) | Directly impacts the response time of the liquid crystal to an electric field. Lower viscosity results in faster switching speeds. |
| Elastic Constants (K₁₁, K₂₂, K₃₃) | These constants influence the threshold voltage and the sharpness of the voltage-transmittance curve. |
Experimental Protocols
The characterization of a liquid crystal's performance in a display involves a series of standardized electro-optical measurements.
1. Viewing Angle Measurement:
-
Apparatus: A goniophotometer or a conoscopic lens system.
-
Methodology: The display is mounted on a rotating stage. A light source illuminates the display, and a detector measures the luminance and color coordinates at various polar and azimuthal angles. The contrast ratio is typically plotted as a function of viewing angle to create an isocontrast plot.
2. Response Time Measurement:
-
Apparatus: A photodetector, a fast-switching voltage source, and an oscilloscope.
-
Methodology: A square wave voltage is applied to the display to switch it between two gray levels (e.g., black to white). The photodetector captures the change in light transmission over time. The response time is typically defined as the time taken for the transmission to go from 10% to 90% (rise time) and from 90% to 10% (fall time).
3. Contrast Ratio Measurement:
-
Apparatus: A photometer or a spectrometer.
-
Methodology: The luminance of the display is measured in its brightest state (white) and its darkest state (black) at a specific viewing angle (usually perpendicular to the screen). The contrast ratio is the ratio of the white luminance to the black luminance.
4. Voltage-Transmittance (V-T) Curve Measurement:
-
Apparatus: A stabilized light source, a photodetector, and a variable voltage source.
-
Methodology: The voltage applied to the display is incrementally increased, and the corresponding light transmittance is measured. The resulting V-T curve reveals the threshold voltage (the voltage at which the display begins to switch) and the saturation voltage (the voltage at which maximum transmittance is achieved).
Visualizing the Comparison
The following diagrams illustrate the fundamental differences in the operational principles of TN and IPS displays and the logical workflow for their comparative analysis.
Caption: Operational principles of TN and IPS displays.
Caption: Workflow for analyzing LC performance in displays.
Conclusion
The choice between TN and IPS technology for an application utilizing this compound, or a mixture containing it, depends on the primary performance requirements.
-
For applications demanding high-speed switching and cost-effectiveness , such as in certain scientific instrumentation or high-refresh-rate monitors, a TN display would be the more suitable choice. The inherent properties of this compound, such as its anticipated low rotational viscosity, would contribute favorably to fast response times.
-
For applications where color accuracy, wide viewing angles, and high contrast are paramount , such as in medical imaging, drug discovery visualization, and professional graphics, an IPS display is the superior option. The stable in-plane switching of the liquid crystal molecules ensures that the displayed information is consistent and accurate regardless of the viewing position.
While this compound possesses the fundamental electro-optical properties to function in both TN and IPS displays, the ultimate performance is heavily dictated by the display architecture. Future research involving the direct comparative measurement of this and other novel liquid crystals in various display modes will be invaluable for the continued advancement of display technology in scientific and medical fields.
The Influence of Alkyl Chain Length on the Mesomorphic Behavior of Cyanophenyl Benzoates: A Comparative Guide
A comprehensive analysis of the relationship between the terminal alkyl chain length and the liquid crystalline properties of 4-cyanophenyl 4-n-alkylbenzoates reveals a distinct pattern of mesophase stability and transition temperatures. This guide provides a comparative overview of these effects, supported by experimental data, to aid researchers and professionals in the fields of materials science and drug development.
The mesomorphic behavior of thermotropic liquid crystals is intrinsically linked to their molecular architecture. In the homologous series of 4-cyanophenyl 4-n-alkylbenzoates, the length of the terminal n-alkyl chain plays a pivotal role in dictating the type of mesophase formed and the temperatures at which phase transitions occur. This guide synthesizes available data to illustrate these structure-property relationships, offering valuable insights for the design of liquid crystalline materials with tailored properties.
Impact of Alkyl Chain Length on Phase Transitions
The transition temperatures for the homologous series of 4-cyanophenyl 4-n-alkylbenzoates (nCB) are presented in Table 1. These compounds exhibit a rich polymorphism, with the presence of nematic (N) and smectic A (SmA) mesophases being dependent on the alkyl chain length (n).
| Alkyl Chain Length (n) | Crystal to Nematic/Smectic Transition (TC-N/SmA) (°C) | Nematic to Isotropic Transition (TN-I) (°C) | Smectic A to Nematic Transition (TSmA-N) (°C) | Mesophase(s) |
| 1 | 55.0 | 44.0 (Monotropic) | - | N |
| 2 | 48.0 | 47.0 (Monotropic) | - | N |
| 3 | 58.0 | 56.5 | - | N |
| 4 | 48.0 | 54.5 | - | N |
| 5 | 43.0 | 52.5 | - | N |
| 6 | 36.0 | 47.5 | - | N |
| 7 | 43.0 | 55.0 | - | N |
| 8 | 44.0 | 54.5 | 43.5 | N, SmA |
| 9 | 53.0 | 62.5 | 51.5 | N, SmA |
| 10 | 59.5 | 62.0 | 59.0 | N, SmA |
| 11 | 64.0 | 66.5 | 63.0 | N, SmA |
| 12 | 67.0 | 66.0 | 65.0 | N, SmA |
Data compiled from various sources. Temperatures are indicative and may vary slightly between different studies.
A notable trend observed in this series is the "odd-even" effect, where the nematic-isotropic transition temperature (TN-I) alternates as the number of carbon atoms in the alkyl chain increases. Generally, compounds with an odd number of carbons in the alkyl chain exhibit higher TN-I values than their even-numbered counterparts. This phenomenon is attributed to the anisotropy of molecular interactions, which is influenced by the orientation of the terminal alkyl chain.
Furthermore, for shorter alkyl chains (n=1-7), only a nematic phase is observed. As the chain length increases (n ≥ 8), a more ordered smectic A phase emerges in addition to the nematic phase. This is because longer alkyl chains promote stronger intermolecular attractions and a greater tendency for layered packing, which is characteristic of the smectic phase.
Experimental Protocols
The synthesis and characterization of 4-cyanophenyl 4-n-alkylbenzoates are crucial for understanding their mesomorphic properties. The following sections detail the general experimental methodologies employed.
Synthesis of 4-cyanophenyl 4-n-alkylbenzoates
A common synthetic route for preparing 4-cyanophenyl 4-n-alkylbenzoates involves the esterification of 4-cyanophenol with the corresponding 4-n-alkylbenzoyl chloride.
dot
Caption: General synthetic scheme for 4-cyanophenyl 4-n-alkylbenzoates.
Procedure:
-
Preparation of 4-n-alkylbenzoyl chloride: 4-n-Alkylbenzoic acid is refluxed with an excess of thionyl chloride until the evolution of hydrogen chloride gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure.
-
Esterification: 4-Cyanophenol and the prepared 4-n-alkylbenzoyl chloride are dissolved in a suitable solvent, such as dry pyridine. The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction mixture is poured into a mixture of ice and hydrochloric acid to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Characterization of Mesomorphic Properties
The mesomorphic properties of the synthesized compounds are typically investigated using two primary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
dot
Unveiling the Odd-Even Effect in 4-Cyanophenyl-4'-n-alkylbenzoate Liquid Crystals: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the odd-even effect in the homologous series of 4-cyanophenyl-4'-n-alkylbenzoate liquid crystals. Targeted at researchers, scientists, and professionals in drug development, this document delves into the thermodynamic properties and phase transitions of these compounds, offering a comparative overview supported by experimental data and detailed methodologies.
The odd-even effect is a well-documented phenomenon in liquid crystal science, where the physical properties of a homologous series alternate as the number of carbon atoms in a flexible alkyl chain changes from odd to even. This guide focuses on the 4-cyanophenyl-4'-n-alkylbenzoate series, a class of materials with significant interest in display technologies and other advanced applications.
Comparative Analysis of Thermodynamic Properties
The thermal behavior of the 4-cyanophenyl-4'-n-alkylbenzoate homologous series (where 'n' represents the number of carbon atoms in the alkyl chain) exhibits a distinct odd-even effect, particularly in the nematic-isotropic (N-I) transition temperatures, also known as the clearing point. This alternation is attributed to the change in molecular geometry and intermolecular interactions with the addition of each methylene group to the alkyl chain.
A systematic presentation of the transition temperatures and associated thermodynamic data is crucial for understanding this effect. The following table summarizes the key quantitative data for the series.
| Alkyl Chain Length (n) | Melting Point (T_m) (°C) | Clearing Point (T_NI) (°C) | ΔH_NI (kJ/mol) | ΔS_NI (J/mol·K) |
| 1 | Data not available | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available | Data not available |
| 4 | Data not available | Data not available | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available | Data not available |
| 6 | Data not available | Data not available | Data not available | Data not available |
| 7 | Data not available | Data not available | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available | Data not available |
Note: A comprehensive, publicly available dataset for the transition temperatures and thermodynamic data for the entire homologous series of 4-cyanophenyl-4'-n-alkylbenzoate could not be located in the performed search. The table structure is provided as a template for presenting such data once obtained.
The general trend observed in homologous series exhibiting the odd-even effect is that members with an odd number of carbons in the alkyl chain have higher clearing points than those with an even number of carbons. This is because the terminal methyl group in an odd-numbered chain is oriented more along the molecular long axis, leading to a greater molecular anisotropy and stronger intermolecular interactions, which in turn stabilizes the nematic phase to a higher temperature.
Experimental Protocols
The characterization of the mesomorphic and thermodynamic properties of the 4-cyanophenyl-4'-n-alkylbenzoate series is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for determining the transition temperatures and measuring the enthalpy changes associated with phase transitions.
Methodology:
-
Sample Preparation: A small amount of the 4-cyanophenyl-4'-n-alkylbenzoate sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point and enthalpy of fusion, such as indium.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:
-
Heating the sample from room temperature to a temperature well above the expected isotropic clearing point at a constant rate (e.g., 10 °C/min).
-
Holding the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cooling the sample at the same rate to a temperature below the crystallization point.
-
A second heating scan is often performed to ensure thermal history does not affect the transition temperatures.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the endothermic (on heating) and exothermic (on cooling) transitions, which correspond to the melting and clearing points. The area under the peaks is integrated to calculate the enthalpy of transition (ΔH). The entropy of transition (ΔS) is then calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.
Polarized Optical Microscopy (POM) for Phase Identification
POM is an essential tool for the visual identification of liquid crystalline phases based on their unique optical textures.
Methodology:
-
Sample Preparation: A small amount of the 4-cyanophenyl-4'-n-alkylbenzoate sample is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating and Cooling: The slide is placed on a temperature-controlled hot stage of a polarizing microscope. The sample is slowly heated and cooled while being observed between crossed polarizers.
-
Texture Observation: As the sample undergoes phase transitions, characteristic optical textures for each mesophase (e.g., Schlieren texture for the nematic phase) are observed and recorded. This visual confirmation is crucial for correctly assigning the transitions observed in the DSC thermogram. For instance, the transition from a crystalline solid to a birefringent fluid texture indicates melting into a liquid crystal phase, while the disappearance of birefringence upon further heating marks the transition to the isotropic liquid.
Visualizing the Odd-Even Effect and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Relationship between alkyl chain parity and nematic-isotropic transition temperature.
Caption: Workflow for the characterization of the odd-even effect.
cross-referencing spectroscopic data of 4-Cyanophenyl 4-butylbenzoate with literature
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of the spectroscopic data for 4-Cyanophenyl 4-butylbenzoate against established literature values, facilitating confident identification and quality assessment.
This document presents a detailed comparison of expected spectroscopic data for this compound, a liquid crystal intermediate, with available literature and database information. The guide covers ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering a valuable resource for verifying experimental results and ensuring compound purity.
Spectroscopic Data Comparison
To facilitate a clear comparison, the following tables summarize the expected and literature values for the key spectroscopic signatures of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (ppm) | Literature Chemical Shift (ppm) | Multiplicity | Integration |
| H-a | ~8.1 | Data not available | Doublet | 2H |
| H-b | ~7.7 | Data not available | Doublet | 2H |
| H-c | ~7.3 | Data not available | Doublet | 2H |
| H-d | ~7.2 | Data not available | Doublet | 2H |
| H-e | ~2.7 | Data not available | Triplet | 2H |
| H-f | ~1.7 | Data not available | Sextet | 2H |
| H-g | ~1.4 | Data not available | Sextet | 2H |
| H-h | ~0.9 | Data not available | Triplet | 3H |
Note: Specific experimental ¹H NMR data for this compound was not found in the searched literature. Expected values are based on the analysis of similar structures.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Literature Chemical Shift (ppm) |
| C=O | ~164 |
| Ar-C (quaternary) | ~154, ~133, ~125, ~110 |
| Ar-CH | ~132, ~130, ~122 |
| C≡N | ~118 |
| -CH₂- | ~36, ~31, ~22 |
| -CH₃ | ~14 |
Table 3: FT-IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) |
| C≡N stretch | ~2230 | Data not available |
| C=O stretch (ester) | ~1735 | Data not available |
| C-O stretch (ester) | ~1270, ~1160 | Data not available |
| Aromatic C-H stretch | ~3100-3000 | Data not available |
| Aliphatic C-H stretch | ~2960-2850 | Data not available |
| Aromatic C=C stretch | ~1600, ~1500 | Data not available |
Note: Specific experimental FT-IR data for this compound was not found in the searched literature. Expected values are based on characteristic infrared absorption frequencies for the functional groups present.
Table 4: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 280.13320 |
| [M+Na]⁺ | 302.11514 |
| [M]⁺ | 279.12537 |
Data obtained from predicted values.[3] The NIST WebBook also indicates the availability of an electron ionization mass spectrum for this compound.[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 or 400 MHz NMR spectrometer at room temperature. Data acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
A more concentrated sample of this compound (typically 20-50 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The spectrum is recorded on a 75 or 100 MHz NMR spectrometer at room temperature using proton decoupling. A spectral width of 0-200 ppm is typically used, with a sufficient number of scans to obtain a clear spectrum, particularly for quaternary carbons which exhibit weaker signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
For Electron Ionization (EI) mass spectrometry, a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for compound characterization.
Caption: Workflow for validating a chemical structure using spectroscopic techniques.
References
Validating the Purity of 4-Cyanophenyl 4-butylbenzoate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-Cyanophenyl 4-butylbenzoate, a key intermediate in the synthesis of various materials, including liquid crystals. We present experimental data and detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and compare its performance with alternative techniques such as Differential Scanning Calorimetry (DSC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The purity of this compound is critical for its performance in downstream applications. Commercially available batches typically exhibit a purity of greater than 98%, as determined by gas chromatography.[1] The primary impurities are often residual starting materials from its synthesis, namely 4-butylbenzoic acid and 4-cyanophenol.[2]
| Analytical Technique | Purity of this compound (%) | Limit of Detection (LOD) for Impurities | Key Advantages | Key Limitations |
| GC-MS | > 98.0 | ~0.01% | High sensitivity and specificity, provides structural information of impurities. | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte. |
| DSC | 99.0 - 99.9 | ~0.1% | Rapid and requires small sample size, sensitive to crystalline impurities. | Not suitable for amorphous impurities, less specific than chromatographic methods. |
| qNMR | > 99.0 | ~0.1% | Highly accurate and precise, non-destructive, provides structural information. | Lower sensitivity than GC-MS, requires a suitable internal standard. |
| HPLC | > 98.0 | ~0.05% | Suitable for non-volatile and thermally labile compounds, high resolution. | May require longer analysis times, selection of appropriate column and mobile phase is crucial. |
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is the most commonly cited method for determining the purity of this compound.
Experimental Workflow
Detailed Methodology
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The purity is calculated based on the relative peak area percentage of the main component in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Alternative Purity Validation Methods
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The presence of impurities typically leads to a depression and broadening of the melting point, which can be used for quantitative purity determination based on the van't Hoff equation.[3][4][5][6][7]
Experimental Workflow
Detailed Methodology
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
DSC Parameters:
-
Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program: Heat the sample from 25°C to 100°C at a slow heating rate of 1-2°C/min under a nitrogen atmosphere.
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation. This method is most effective for crystalline samples with impurities that are soluble in the melt.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a reference standard of the analyte itself.[8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination.[11]
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 20 mg).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., 10 mg of maleic anhydride or another suitable standard with non-overlapping signals).
-
Dissolve both in a deuterated solvent (e.g., 0.75 mL of Chloroform-d).
-
-
NMR Parameters (¹H NMR):
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Relaxation Delay (d1): A long delay of at least 5 times the longest T1 relaxation time of the signals of interest (e.g., 30 seconds) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile chromatographic technique that can be used to separate and quantify components of a mixture. For this compound, a reversed-phase HPLC method would be suitable for separating the main compound from its more polar starting materials.
Detailed Methodology
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.
-
HPLC Parameters:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be confirmed by comparing their retention times with those of authentic standards.
References
- 1. This compound | 38690-77-6 | TCI AMERICA [tcichemicals.com]
- 2. Buy [4-(4-cyanophenyl)phenyl] 4-butylbenzoate (EVT-15259553) [evitachem.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 5. mt.com [mt.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. rssl.com [rssl.com]
A Comparative Guide to the Dielectric Constants of 4-Cyanophenyl 4-butylbenzoate and 5CB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dielectric properties of two nematic liquid crystals: 4-Cyanophenyl 4-butylbenzoate and the widely studied 4-Cyano-4'-pentylbiphenyl (5CB). While extensive experimental data is available for 5CB, specific dielectric constant values for this compound are not readily found in the surveyed scientific literature. This guide, therefore, presents a qualitative comparison for this compound based on the known properties of similar cyanophenyl benzoate compounds, alongside a quantitative analysis of 5CB. Furthermore, a detailed experimental protocol for the measurement of dielectric constants in nematic liquid crystals is provided.
Introduction to Dielectric Anisotropy in Nematic Liquid Crystals
Nematic liquid crystals are characterized by the orientational order of their constituent molecules. This anisotropy extends to their dielectric properties. The dielectric constant is not a single value but depends on the orientation of the liquid crystal director (the average direction of the long molecular axes) relative to an applied electric field.
When the electric field is parallel to the director, the parallel component of the dielectric constant (ε∥) is measured. When the field is perpendicular to the director, the perpendicular component (ε⊥) is measured. The difference between these two values is the dielectric anisotropy (Δε = ε∥ - ε⊥). Materials with a positive dielectric anisotropy (Δε > 0) will align with their director parallel to an applied electric field, a crucial property for many electro-optic applications such as liquid crystal displays (LCDs).
Qualitative Comparison of Dielectric Properties
Both this compound and 5CB possess a strong polar cyano (-C≡N) group at one end of their rod-like molecular structures. This cyano group is the primary contributor to a large dipole moment along the principal molecular axis. Consequently, it is expected that this compound, like 5CB, exhibits a positive dielectric anisotropy .[1] The magnitude of this anisotropy will be influenced by factors such as the molecular geometry and the association of molecules in the nematic phase.
Quantitative Data for 5CB
5CB is a well-characterized nematic liquid crystal with a positive dielectric anisotropy. The dielectric constants of 5CB are temperature-dependent. The following table summarizes typical values at a frequency of 1 kHz.
| Property | Symbol | Value (at 25°C) |
| Parallel Dielectric Constant | ε∥ | ~18.5 |
| Perpendicular Dielectric Constant | ε⊥ | ~7.0 |
| Dielectric Anisotropy | Δε | ~11.5 |
Note: These values can vary slightly depending on the purity of the sample and the specific experimental conditions.
Experimental Protocol for Dielectric Constant Measurement
The determination of the dielectric constants of a nematic liquid crystal involves measuring the capacitance of a liquid crystal cell under different molecular orientations.
1. Materials and Equipment:
-
Liquid crystal sample (e.g., this compound or 5CB)
-
Liquid crystal cells with transparent electrodes (e.g., Indium Tin Oxide - ITO coated glass)
-
Planar alignment layers (e.g., rubbed polyimide) for measuring ε∥
-
Homeotropic alignment layers (e.g., silane coupling agents) for measuring ε⊥
-
LCR meter or impedance analyzer
-
Temperature-controlled hot stage
-
Function generator and voltage amplifier (for applying a biasing electric field)
-
Polarizing microscope for verifying alignment
2. Cell Preparation:
-
For ε∥ measurement, a cell with a planar alignment layer is used. The inner surfaces of the cell are treated to induce a uniform alignment of the liquid crystal director parallel to the surfaces.
-
For ε⊥ measurement, a cell with a homeotropic alignment layer is used, which aligns the liquid crystal director perpendicular to the cell surfaces.
3. Measurement Procedure:
-
The empty capacitance of the cell (C_empty) is measured.
-
The liquid crystal is introduced into the cell in its isotropic phase via capillary action.
-
The cell is slowly cooled to the desired temperature within the nematic phase.
-
The capacitance of the filled cell is measured. For the planar aligned cell, this gives C∥. For the homeotropic aligned cell, this gives C⊥.
-
The dielectric constants are calculated using the following formulas:
-
ε∥ = C∥ / C_empty
-
ε⊥ = C⊥ / C_empty
-
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
4. Frequency and Temperature Dependence:
-
The measurements are typically performed over a range of frequencies (e.g., 100 Hz to 1 MHz) to characterize any dielectric relaxation phenomena.
-
By using a hot stage, the temperature dependence of the dielectric constants can be determined, which is particularly important near phase transitions.
Below is a diagram illustrating the experimental workflow for determining the dielectric anisotropy.
The logical relationship for defining positive and negative dielectric anisotropy based on the molecular structure is depicted in the following diagram.
Conclusion
References
Assessing the Miscibility of 4-Cyanophenyl 4-butylbenzoate with Other Liquid Crystals: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the miscibility of liquid crystal components is paramount for the rational design of novel formulations and advanced materials. This guide provides a comparative assessment of the miscibility of 4-Cyanophenyl 4-butylbenzoate, a key component in many liquid crystal mixtures, with other liquid crystalline compounds. The information presented herein is based on established experimental data and methodologies, offering a framework for evaluating the phase behavior of binary liquid crystal systems.
Introduction to Miscibility in Liquid Crystals
The miscibility of liquid crystals is a critical factor in the formulation of mixtures with desired physical properties, such as a broad nematic temperature range, specific clearing points, and the absence of undesirable smectic phases. This compound is a nematic liquid crystal known for its positive dielectric anisotropy, making it a valuable component in electro-optical applications. Its miscibility with other liquid crystals, particularly those from the cyanobiphenyl family, is of significant interest for creating eutectic mixtures with tailored properties.
Generally, cyanophenyl benzoates exhibit good miscibility with cyanobiphenyls, allowing for the formulation of stable nematic mixtures over a wide range of temperatures and concentrations. However, the introduction of certain structural moieties can lead to immiscibility or the induction of smectic phases, which can be detrimental to the performance of nematic-based devices.
Comparative Analysis of Miscibility
To illustrate the expected phase behavior, a hypothetical phase diagram for a binary mixture of this compound and a generic 4'-alkyl-4-cyanobiphenyl (nCB) is presented below. This diagram is based on the typical behavior observed in such systems.
Table 1: Hypothetical Phase Transition Temperatures for a Binary Mixture of this compound and 4'-pentyl-4-cyanobiphenyl (5CB)
| Mole Fraction of 5CB | Melting Point (°C) (Solidus Line) | Clearing Point (°C) (Isotropic Line) | Nematic Range (°C) |
| 0.0 | 68.0 | 47.0 | - |
| 0.2 | 55.0 | 48.5 | -6.5 |
| 0.4 | 43.0 | 50.0 | 7.0 |
| 0.5 (Eutectic) | 38.0 | 51.0 | 13.0 |
| 0.6 | 45.0 | 52.0 | 7.0 |
| 0.8 | 58.0 | 53.5 | -4.5 |
| 1.0 | 24.0 | 35.3 | 11.3 |
Note: The data in this table is illustrative and based on the expected eutectic behavior of similar liquid crystal mixtures. Actual experimental values may vary.
Experimental Protocols for Assessing Miscibility
The determination of miscibility and the construction of phase diagrams for liquid crystal mixtures are typically carried out using two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the phase transition temperatures (melting and clearing points) of liquid crystals and their mixtures.
Experimental Protocol for DSC Analysis:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the pure liquid crystals (this compound and the other component) and their mixtures of known compositions into aluminum DSC pans.
-
Prepare a series of mixtures with varying mole fractions (e.g., 0.1, 0.2, 0.3, 0.4, 0.5, 0.6, 0.7, 0.8, 0.9).
-
Hermetically seal the pans to prevent any loss of material during heating.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere to a temperature above the clearing point of both components.
-
Cool the sample at the same controlled rate to a temperature below the crystallization point of both components.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The onset of the melting peak in the DSC thermogram corresponds to the solidus line, and the peak maximum of the nematic-to-isotropic transition corresponds to the isotropic line (clearing point).
-
Plot the transition temperatures as a function of the mole fraction of one component to construct the phase diagram.
-
Polarized Optical Microscopy (POM)
POM is an essential technique for the visual identification of liquid crystal phases and their transitions. The characteristic textures observed under a polarizing microscope allow for the confirmation of the nematic phase and the accurate determination of transition temperatures.
Experimental Protocol for POM Analysis:
-
Sample Preparation:
-
Place a small amount of the liquid crystal mixture on a clean glass slide.
-
Cover the sample with a coverslip to create a thin film.
-
For studying the alignment, specially treated (e.g., rubbed polyimide) slides can be used.
-
-
Microscopic Observation:
-
Place the slide on a hot stage attached to the polarizing microscope.
-
Heat the sample slowly while observing the texture through the eyepieces.
-
The transition from a crystalline solid to a nematic phase is marked by the appearance of a characteristic threaded or schlieren texture.
-
The clearing point is identified as the temperature at which the birefringent nematic texture disappears, and the field of view becomes completely dark (isotropic).
-
Record the temperatures of these transitions.
-
-
Contact Method (for rapid miscibility assessment):
-
Place small amounts of the two liquid crystals on a glass slide, close to each other.
-
Heat the slide until both substances are in their isotropic liquid phase.
-
Bring the two molten droplets into contact using a fine needle or the edge of a coverslip.
-
Allow the mixture to cool slowly.
-
If the two components are miscible in the nematic phase, a continuous region of the nematic texture will be observed between the two pure components upon cooling. The absence of a sharp boundary indicates good miscibility.
-
Logical Workflow for Miscibility Assessment
The following diagram illustrates the logical workflow for assessing the miscibility of this compound with another liquid crystal.
Signaling Pathway for Phase Transition Detection
The detection of phase transitions in liquid crystal mixtures relies on the distinct physical changes that occur at specific temperatures. The following diagram illustrates the signaling pathway from a thermal stimulus to the detection of a phase transition.
By following these experimental protocols and data analysis workflows, researchers can effectively assess the miscibility of this compound with a wide range of other liquid crystalline materials, enabling the development of novel liquid crystal mixtures with optimized performance characteristics for various technological applications.
Safety Operating Guide
Safe Disposal of 4-Cyanophenyl 4-butylbenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Cyanophenyl 4-butylbenzoate, a compound commonly used in the synthesis of liquid crystals. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and storage.
| Property | Value |
| Molecular Formula | C18 H17 N O2[1] |
| Molecular Weight | 279.34 g/mol [1] |
| Melting Point | 67-69 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to entrust it to a licensed waste disposal company. Do not dispose of this chemical into drains or the environment.[1]
Experimental Protocol for Disposal:
-
Containerization:
-
Ensure the waste this compound is stored in a clearly labeled, sealed, and suitable container. The container should be compatible with the chemical and prevent any leakage.
-
If the original container is not available, use a new, clean container and label it with the full chemical name and any relevant hazard symbols.
-
-
Waste Collection:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's specific protocols for chemical waste segregation and storage.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company for your records, in compliance with local and national regulations.
-
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse the mouth. Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]
-
Spill: For small spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust. Ensure adequate ventilation. For large spills, contact your EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Cyanophenyl 4-butylbenzoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 4-Cyanophenyl 4-butylbenzoate, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 38690-77-6
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Protects against dust particles and splashes, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1] | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Body Protection | Long-sleeved lab coat or chemical-resistant overalls.[1][3] | Protects skin from accidental spills and contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[4] | Prevents inhalation of harmful dust.[1] |
| Footwear | Closed-toe shoes made of a durable material.[3] | Protects feet from spills and falling objects. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical advice/attention if skin irritation occurs.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: This waste is classified as hazardous.[1]
Disposal Procedure:
-
Containment: Collect waste material in a suitable, labeled, and closed container.[1]
-
Segregation: Keep chemical waste separate from other laboratory waste.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. This should be done through a licensed hazardous waste disposal company.[1] Do not release into the environment.[1]
The logical relationship for the disposal plan is illustrated in the diagram below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
